molecular formula C13H10N2O3S B149491 Ensulizole (Standard) CAS No. 27503-81-7

Ensulizole (Standard)

Número de catálogo: B149491
Número CAS: 27503-81-7
Peso molecular: 274.30 g/mol
Clave InChI: UVCJGUGAGLDPAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ensulizole is a member of benzimidazoles.
Ensulizole, also known as 2-phenylbenzimidazole-5-sulfonic acid, is a water-soluble sunscreen agent that absorbs strongly at UV-B wavelengths. It is commonly found in cosmetic products and sunscreen formulas in combination with other UV filter compounds due to its minimal protection against UV-A wavelengths. Due to its water solubility, ensulizole is commonly used in products formulated to feel light and less oily. It was demonstrated by studies that ensulizole treatment provided protection against cyclobutane pyrimidine dimers and photosensitized the formation of oxidized guanine bases after UV-A or UV-B exposure. According to the FDA, the maximal approved concentration of ensulizole is 148 mM although concentrations ranging between 74 and 148mM can be found in commercial sunscreen products.
ENSULIZOLE is a small molecule drug with a maximum clinical trial phase of II.
sunscreening agent;  structure in first source

Propiedades

IUPAC Name

2-phenyl-3H-benzimidazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCJGUGAGLDPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038852
Record name Ensulizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Ensulizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

27503-81-7
Record name 2-Phenylbenzimidazole-5-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27503-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ensulizole [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ensulizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ensulizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENSULIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YQ9DI1W42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>300, decomposes at 410
Record name Ensulizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Phenylbenzimidazole Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of phenylbenzimidazole sulfonic acid, a prominent UVB filter in the pharmaceutical and cosmetic industries. This document details the primary synthetic methodologies, experimental protocols, and purification techniques, supported by quantitative data and process visualizations to aid researchers and professionals in drug development and related fields.

Introduction

Phenylbenzimidazole sulfonic acid, also known as Ensulizole, is a water-soluble organic compound valued for its strong absorption of UVB radiation. Its synthesis is primarily achieved through two principal routes: the direct sulfonation of 2-phenylbenzimidazole and the condensation of 3,4-diaminobenzenesulfonic acid with benzaldehyde. The choice of synthetic pathway often depends on factors such as desired purity, yield, and environmental considerations. This guide will explore both methods in detail.

Synthetic Pathways

There are two primary pathways for the synthesis of phenylbenzimidazole sulfonic acid. The following sections provide a detailed description of each method.

Method 1: Direct Sulfonation of 2-Phenylbenzimidazole

This widely used method involves the electrophilic aromatic substitution of 2-phenylbenzimidazole with a sulfonating agent, typically concentrated sulfuric acid. The reaction proceeds by the introduction of a sulfonic acid group onto the benzimidazole ring.

A significant challenge in this method is the potential formation of isomeric byproducts, particularly 2-phenylbenzimidazole-4-sulfonic acid, which can be difficult to separate from the desired 2-phenylbenzimidazole-5-sulfonic acid.[1] Reaction conditions, such as temperature and the use of catalysts, can be optimized to favor the formation of the desired isomer and improve overall yield and purity.[2]

Method 2: Condensation of 3,4-Diaminobenzenesulfonic Acid with Benzaldehyde

An alternative route to phenylbenzimidazole sulfonic acid involves the condensation reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde. This method can offer advantages in terms of regioselectivity, potentially reducing the formation of unwanted isomers.[3][4] The reaction is typically carried out in an aqueous solution at a controlled pH.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the two primary synthesis methods, providing a basis for comparison.

ParameterMethod 1: Direct SulfonationMethod 2: CondensationReference
Starting Materials 2-Phenylbenzimidazole, Concentrated Sulfuric Acid3,4-Diaminobenzenesulfonic Acid, Benzaldehyde, Sodium Metabisulfite[3][4][5]
Key Reagent Molar Ratio 2-Phenylbenzimidazole : Sulfuric Acid (approx. 1:7.4)3,4-Diaminobenzenesulfonic Acid : Benzaldehyde (approx. 1:1.08)[4][5]
Reaction Temperature 40-85°C60-80°C[3][5]
Typical Yield 91.1%High[3][5]
Purity of Crude Product 93.4% (with 6.25% isomer)High[3][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for Method 1: Direct Sulfonation of 2-Phenylbenzimidazole

Materials:

  • 2-Phenylbenzimidazole (40 g, 0.206 mol)

  • Concentrated Sulfuric Acid (150 g, 1.53 mol)

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, carefully add 40 g of 2-phenylbenzimidazole to 150 g of concentrated sulfuric acid in five portions, maintaining the temperature between 40-50°C.[5]

  • After the addition is complete, heat the reaction mixture to 85°C.[5]

  • Maintain the reaction at 85°C until the concentration of 2-phenylbenzimidazole is less than 1%, as monitored by a suitable analytical technique (e.g., HPLC).[5]

  • Cool the reaction mixture and slowly add it to 300 g of water with stirring.

  • Heat the resulting suspension to 80°C and stir for 1 hour.[5]

  • Filter the hot suspension to collect the crude product.

  • Wash the filter cake with 200 g of hot water (80°C), stirring for 1 hour, and filter again.[5]

  • Dry the purified product under vacuum to yield 2-phenylbenzimidazole-5-sulfonic acid.[5]

Protocol for Method 2: Condensation of 3,4-Diaminobenzenesulfonic Acid with Benzaldehyde

Materials:

  • 3,4-Diaminobenzenesulfonic Acid (1.0 mol)

  • Benzaldehyde (116 g, 1.08 mol)

  • Sodium Metabisulfite (Na₂S₂O₅) (200 g)

  • Sodium Hydroxide (45-50% solution)

  • Deionized Water (1250 mL)

  • Oxidizing agent (e.g., potassium permanganate) and activated carbon for further purification (optional).

Procedure:

  • To 1250 mL of water, add 1.0 mol of 3,4-diaminobenzenesulfonic acid.

  • Adjust the pH to 5.5 by the dropwise addition of a 45-50% sodium hydroxide solution to achieve a clear solution.[4]

  • Add 200 g of sodium metabisulfite to the solution.

  • Heat the mixture to 60°C.[4]

  • Gradually add 116 g (1.08 mol) of benzaldehyde to the reaction mixture.[4]

  • Maintain the reaction at 60-80°C for 0.5-2 hours.[3]

  • Monitor the reaction for completion using a suitable analytical method (e.g., HPLC, TLC).[3]

  • Upon completion, cool the reaction mixture and acidify to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • For higher purity, the product can be redissolved in dilute sodium hydroxide, treated with an oxidizing agent and activated carbon, filtered, and reprecipitated by acidification.

Purification

Post-synthesis purification is critical to achieve the high purity required for pharmaceutical and cosmetic applications. Common purification techniques include:

  • Precipitation and Washing: As described in the experimental protocols, precipitating the product from the reaction mixture by adding it to water, followed by thorough washing, is an effective initial purification step.[1][5]

  • Recrystallization: This technique can be employed to achieve higher purity by dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling.[1]

  • Decolorization: Treatment with activated carbon and an oxidizing agent like potassium permanganate can be used to remove colored impurities, resulting in a white final product suitable for cosmetic use.

Process Visualization

The following diagrams illustrate the logical workflow for the synthesis and purification of phenylbenzimidazole sulfonic acid.

Synthesis_Workflow_Method1 cluster_synthesis Synthesis: Direct Sulfonation cluster_purification Purification start Start reactants Mix 2-Phenylbenzimidazole and Conc. Sulfuric Acid (40-50°C) start->reactants reaction Heat to 85°C (Reaction) reactants->reaction monitoring Monitor Reaction (<1% Starting Material) reaction->monitoring precipitation Precipitate in Water monitoring->precipitation heating_stirring Heat to 80°C and Stir precipitation->heating_stirring filtration1 Filter heating_stirring->filtration1 washing Wash with Hot Water (80°C) filtration1->washing filtration2 Filter washing->filtration2 drying Vacuum Dry filtration2->drying end_product Final Product: 2-Phenylbenzimidazole- 5-sulfonic acid drying->end_product

Caption: Workflow for the synthesis of phenylbenzimidazole sulfonic acid via direct sulfonation.

Synthesis_Workflow_Method2 cluster_synthesis Synthesis: Condensation Reaction cluster_purification Purification start Start dissolution Dissolve 3,4-Diaminobenzenesulfonic Acid in Water and Adjust pH to 5.5 start->dissolution add_reagents Add Sodium Metabisulfite and Heat to 60°C dissolution->add_reagents add_benzaldehyde Add Benzaldehyde add_reagents->add_benzaldehyde reaction Maintain at 60-80°C (Reaction) add_benzaldehyde->reaction precipitation Cool and Acidify to Precipitate reaction->precipitation filtration Filter precipitation->filtration washing Wash with Water filtration->washing drying Dry washing->drying optional_purification Optional: Redissolve, Treat with Oxidizing Agent & Carbon, Reprecipitate drying->optional_purification end_product Final Product: 2-Phenylbenzimidazole- 5-sulfonic acid optional_purification->end_product

Caption: Workflow for the synthesis of phenylbenzimidazole sulfonic acid via condensation.

References

Investigating the Generation of Reactive Oxygen Species by Ensulizole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensulizole (2-phenylbenzimidazole-5-sulfonic acid), a water-soluble UVB filter, is widely utilized in sunscreen formulations for its efficacy in absorbing high-energy solar radiation. However, a growing body of evidence indicates that upon absorption of ultraviolet (UV) radiation, Ensulizole can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanisms underlying Ensulizole-induced ROS production, the resultant cellular damage, and the experimental methodologies employed for its investigation. This document is intended to serve as a resource for researchers in the fields of dermatology, pharmacology, and drug development, offering insights into the photochemical properties of this common sunscreen agent.

Introduction

While providing protection against the immediate damaging effects of UVB radiation, such as erythema, the photosensitizing properties of certain sunscreen agents like Ensulizole are a subject of ongoing research. The generation of ROS by these compounds can paradoxically contribute to oxidative stress in the skin, a key factor in photoaging and photocarcinogenesis. Understanding the mechanisms and quantifying the extent of ROS production by Ensulizole is therefore critical for a complete assessment of its safety and efficacy.

Mechanism of ROS Generation by Ensulizole

Upon absorption of UVA and UVB radiation, Ensulizole is excited to a singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state of Ensulizole can then initiate photochemical reactions that generate ROS through two primary mechanisms, known as Type I and Type II photosensitization.[1][2][3]

  • Type I Photosensitization: The excited Ensulizole molecule can react directly with substrate molecules (e.g., lipids, proteins, or DNA) through electron or hydrogen transfer, generating radical ions or free radicals. These radicals can subsequently react with molecular oxygen to produce superoxide anions (O₂•⁻) and other ROS.[3]

  • Type II Photosensitization: The excited triplet state of Ensulizole can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[1][3]

The generated ROS, including singlet oxygen, superoxide anion, and hydroxyl radicals, can then inflict damage on various cellular components.[2]

Cellular Consequences of Ensulizole-Induced ROS

The ROS generated by photoactivated Ensulizole can lead to a range of detrimental cellular effects:

  • DNA Damage: Ensulizole has been shown to photosensitize the formation of oxidized guanine bases in DNA, a form of oxidative DNA damage.[1][4] This type of lesion is mutagenic and can contribute to the initiation of skin cancers.

  • Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process can disrupt membrane integrity and function.

  • Protein Oxidation: Amino acid residues in proteins are susceptible to oxidation by ROS, which can lead to loss of protein function and cellular dysregulation.

Quantitative Analysis of Ensulizole-Induced ROS Production

Illustrative Data

The following tables present hypothetical yet plausible quantitative data to illustrate the dose-dependent generation of ROS by Ensulizole upon UV exposure. These values are for demonstrative purposes and should be experimentally determined.

Table 1: Dose-Dependent ROS Generation by Ensulizole in HaCaT Keratinocytes (DCFDA Assay)

Ensulizole Concentration (µM)UVA Dose (J/cm²)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
0 (Control)10100 ± 151.0
5010250 ± 252.5
10010450 ± 304.5
20010700 ± 507.0

Table 2: Singlet Oxygen Quantum Yield of Ensulizole

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)
EnsulizolePhosphate Buffer (pH 7.4)Data not available in literature
Rose Bengal (Reference)Ethanol0.75

Note: The singlet oxygen quantum yield for Ensulizole is a critical parameter that requires experimental determination.

Signaling Pathways Activated by Ensulizole-Induced ROS

The oxidative stress induced by Ensulizole-generated ROS can activate several intracellular signaling pathways, ultimately leading to cellular responses such as inflammation and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

ROS are known activators of the MAPK signaling cascades, including the p38 and c-Jun N-terminal kinase (JNK) pathways. Activation of these pathways is implicated in stress responses and apoptosis.

MAPK_Pathway Ensulizole Ensulizole + UV ROS ROS Ensulizole->ROS ASK1 ASK1 ROS->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 (c-Jun, c-Fos) p38->AP1 JNK->AP1 Apoptosis Apoptosis AP1->Apoptosis regulates

Ensulizole-induced ROS activating MAPK pathways.
Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. ROS can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Nrf2_Pathway Ensulizole Ensulizole + UV ROS ROS Ensulizole->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Activation of the Nrf2 antioxidant pathway.
Intrinsic Apoptosis Pathway

Sustained oxidative stress can lead to mitochondrial dysfunction and the initiation of the intrinsic pathway of apoptosis, involving the release of cytochrome c and the activation of a caspase cascade.

Apoptosis_Pathway Ensulizole Ensulizole + UV ROS ROS Ensulizole->ROS Mitochondria Mitochondria ROS->Mitochondria induces damage Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Ensulizole-induced intrinsic apoptosis pathway.

Experimental Protocols

Detection of Intracellular ROS using DCFDA Assay

This protocol describes the measurement of general oxidative stress in cultured cells, such as human keratinocytes (HaCaT), upon exposure to Ensulizole and UV radiation.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Ensulizole

  • UVA/UVB light source

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed HaCaT cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFDA in serum-free DMEM for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Treat the cells with various concentrations of Ensulizole in PBS for 1 hour.

  • Expose the cells to a controlled dose of UVA or UVB radiation.

  • Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

DCFDA_Workflow start Start seed_cells Seed HaCaT cells in 96-well plate start->seed_cells load_dcfda Load cells with DCFDA seed_cells->load_dcfda wash1 Wash with PBS load_dcfda->wash1 treat_ensulizole Treat with Ensulizole wash1->treat_ensulizole irradiate Expose to UVA/UVB treat_ensulizole->irradiate measure_fluorescence Measure Fluorescence irradiate->measure_fluorescence end End measure_fluorescence->end

Workflow for the DCFDA assay.
Identification of Specific ROS using Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy with spin trapping is a highly specific method for the detection and identification of short-lived radical species.

Materials:

  • Ensulizole solution

  • Spin trap (e.g., DMPO for superoxide and hydroxyl radicals, TEMP for singlet oxygen)

  • UVA/UVB light source

  • ESR spectrometer

Procedure:

  • Prepare a solution of Ensulizole in a suitable solvent (e.g., phosphate buffer).

  • Add the spin trapping agent to the solution.

  • Transfer the solution to a quartz flat cell suitable for ESR measurements.

  • Place the cell in the cavity of the ESR spectrometer.

  • Irradiate the sample with a UVA/UVB source while simultaneously recording the ESR spectrum.

  • Analyze the resulting spectrum to identify the characteristic hyperfine splitting patterns of the spin adducts, which are indicative of the specific ROS trapped.

Conclusion

The generation of reactive oxygen species by Ensulizole upon UV exposure is a significant aspect of its photochemical behavior. This technical guide has outlined the fundamental mechanisms, cellular consequences, and experimental approaches to investigate this phenomenon. While Ensulizole is an effective UVB absorber, its potential to induce oxidative stress warrants careful consideration in the formulation of photoprotective products. Further research, particularly in obtaining quantitative data on ROS production under various conditions, is essential for a comprehensive understanding of the risk-benefit profile of Ensulizole in sunscreen applications.

References

Preliminary In Vitro Biological Effects of Ensulizole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensulizole (2-phenylbenzimidazole-5-sulfonic acid) is a water-soluble UVB filter commonly used in sunscreen formulations. While primarily acting as a protective agent against harmful ultraviolet radiation, preliminary in vitro studies have explored its broader biological effects. This technical guide provides an in-depth overview of the key in vitro findings related to Ensulizole's genotoxicity, phototoxicity, and its impact on cellular signaling pathways.

Data Presentation

Genotoxicity and Phototoxicity Studies

A battery of in vitro tests has been conducted to assess the genotoxic and phototoxic potential of Ensulizole. The results are summarized below.

Assay Cell Line Concentration Range Metabolic Activation (S9) Results Conclusion Reference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strainsNot specified in available abstractsWith and WithoutNo increase in revertant coloniesNon-mutagenicHerbold, 1992[1]
Chromosomal Aberration TestChinese Hamster Ovary (CHO)2.8, 3.8, and 5 µL/mLWith and WithoutNo statistically significant increase in chromosome aberrationsNon-clastogenicPutman and Morris, 1991[1]
3T3 Neutral Red Uptake (NRU) Phototoxicity TestBALB/c mouse fibroblast 3T3391–50,000 mg/LNot ApplicablePhotoirritation Factor (PIF) = 1.4Non-phototoxic(SCCP 2006)[1]
Photosensitized DNA Damage

Upon exposure to UVA and UVB radiation, Ensulizole has been shown to act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.

Endpoint Experimental Condition Key Findings Reference
Oxidized Guanine FormationIn vitro (isolated DNA) and in cellulo with UVA/UVB irradiationPhotosensitized the formation of oxidized guanines.Bastien et al., 2010[1]
DNA Strand BreaksIn vitro (isolated DNA) with UVA/UVB irradiationInduced DNA strand breaks.Bastien et al., 2010[1]
Cyclobutane Pyrimidine Dimer (CPD) FormationIn cellulo with UVB exposureProtected against the formation of CPDs.Bastien et al., 2010[1]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.

Methodology:

  • Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed in the presence and absence of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of Ensulizole on a minimal agar plate containing a trace amount of histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test

This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Methodology:

  • Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their stable karyotype and high growth rate.

  • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

  • Exposure: CHO cell cultures are treated with different concentrations of Ensulizole.

  • Cell Harvest: After a suitable treatment period, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.

  • Chromosome Preparation: The cells are harvested, treated with a hypotonic solution, and fixed. Chromosome spreads are then prepared on microscope slides.

  • Analysis: The slides are stained, and metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges. A statistically significant, dose-related increase in the frequency of aberrant cells indicates clastogenic activity.

3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This assay is used to identify the phototoxic potential of a substance, which is a toxic response elicited by the substance upon exposure to light.

Methodology:

  • Cell Line: BALB/c 3T3 mouse fibroblasts are used.

  • Exposure: Two sets of 96-well plates containing 3T3 cells are prepared. Both sets are treated with a range of concentrations of Ensulizole.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar light (UVA), while the other plate is kept in the dark.

  • Incubation: The cells are incubated for a further 24 hours.

  • Viability Assessment: The viability of the cells is determined using the neutral red uptake assay. Neutral red is a vital dye that is taken up and stored in the lysosomes of viable cells.

  • Analysis: The concentration at which the substance reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated conditions. The Photo-Irritation-Factor (PIF) is calculated by dividing the IC50 without UV by the IC50 with UV. A PIF greater than 5 is generally considered to indicate phototoxic potential.

Signaling Pathways and Experimental Workflows

Photosensitized DNA Damage and Potential Cellular Response

Upon exposure to UV radiation, Ensulizole can absorb photons and transition to an excited state. This excited molecule can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. These ROS can subsequently damage cellular components, including DNA, primarily by oxidizing guanine bases to form 8-oxoguanine (8-oxoG) and inducing DNA strand breaks. This oxidative DNA damage can trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR).

Ensulizole_Photosensitization_Pathway cluster_0 UV Radiation Exposure cluster_1 Photosensitization cluster_2 Cellular Damage cluster_3 DNA Damage Response (DDR) UV_Radiation UVA/UVB Ensulizole Ensulizole UV_Radiation->Ensulizole Absorption Excited_Ensulizole Excited Ensulizole Ensulizole->Excited_Ensulizole Oxygen O₂ Excited_Ensulizole->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS DNA DNA ROS->DNA Oxidation Oxidative_Damage Oxidative DNA Damage (8-oxoG, Strand Breaks) DNA->Oxidative_Damage ATM_ATR ATM/ATR Kinases Oxidative_Damage->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Ensulizole photosensitization and DNA damage response pathway.
Experimental Workflow for In Vitro Genotoxicity and Phototoxicity Testing

The assessment of Ensulizole's biological effects follows a structured workflow, starting from initial cytotoxicity screening to more specific genotoxicity and phototoxicity assays.

Experimental_Workflow Start Start: Test Compound (Ensulizole) Cytotoxicity Initial Cytotoxicity Screening (e.g., MTT, NRU assays) Start->Cytotoxicity Genotoxicity Genotoxicity Assessment Cytotoxicity->Genotoxicity Phototoxicity Phototoxicity Assessment Cytotoxicity->Phototoxicity Ames_Test Ames Test (Bacterial Reverse Mutation) Genotoxicity->Ames_Test Chromosomal_Aberration Chromosomal Aberration Test (e.g., in CHO cells) Genotoxicity->Chromosomal_Aberration 3T3_NRU 3T3 NRU Phototoxicity Test Phototoxicity->3T3_NRU Results Data Analysis and Conclusion Ames_Test->Results Chromosomal_Aberration->Results DNA_Damage Photosensitized DNA Damage (e.g., Comet Assay, 8-oxoG detection) 3T3_NRU->DNA_Damage If phototoxic potential is indicated DNA_Damage->Results

Workflow for in vitro toxicological evaluation of Ensulizole.

Conclusion

In vitro studies indicate that Ensulizole is non-mutagenic and non-clastogenic under the tested conditions.[1] It is also considered non-phototoxic based on the 3T3 NRU assay.[1] However, upon exposure to UV radiation, Ensulizole can act as a photosensitizer, leading to the generation of reactive oxygen species that cause oxidative DNA damage, specifically the formation of oxidized guanines and DNA strand breaks.[1] While it protects against the formation of cyclobutane pyrimidine dimers, its potential to induce oxidative DNA damage warrants further investigation into the activation of DNA damage response pathways and the long-term cellular consequences. The provided experimental protocols and workflow diagrams offer a framework for researchers and drug development professionals to further explore the biological effects of Ensulizole and other UV filters.

References

An In-depth Technical Guide to the Phototoxicity of Ensulizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensulizole (2-phenylbenzimidazole-5-sulfonic acid) is a water-soluble UVB filter commonly used in sunscreen and other cosmetic formulations. While effective in absorbing UVB radiation, concerns have been raised regarding its potential to induce phototoxicity upon exposure to ultraviolet (UV) light. This technical guide provides a comprehensive overview of the current state of research on Ensulizole's phototoxic effects, focusing on the underlying mechanisms, experimental evaluation, and the resulting cellular damage. The information is intended to serve as a resource for researchers and professionals involved in the development and safety assessment of sunscreen agents and other photoprotective products.

Data Presentation

Phototoxicity Assessment

The phototoxicity of Ensulizole has been evaluated in vitro using the 3T3 Neutral Red Uptake (NRU) phototoxicity test, which is the standard regulatory assay. The results from these studies have been somewhat conflicting, highlighting the need for further investigation.

Cell LineAssayEnsulizole ConcentrationIrradiation ConditionsPhotoirritation Factor (PIF)OutcomeReference
BALB/c mouse fibroblast 3T3Neutral Red Uptake0.000272% to 0.004%1.7 mW/cm² for 50 min0Non-phototoxic[1]
BALB/c mouse fibroblast 3T3Neutral Red Uptake391–50,000 mg/LNot specifiedNot reportedCytotoxicity observed in both irradiated and non-irradiated samples[1]

Note: A Photoirritation Factor (PIF) greater than 5 is typically considered indicative of phototoxic potential.

Reactive Oxygen Species (ROS) Generation

Upon UV irradiation, Ensulizole can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) through both Type I and Type II mechanisms.[2] Singlet oxygen (¹O₂) is a key ROS species generated via the Type II pathway. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Ensulizole (PBSA)Acetonitrile (MeCN)0.04N/A
Ensulizole (PBSA)Deuterium Oxide (D₂O)0.05N/A
DNA Damage

The generation of ROS by photoactivated Ensulizole can lead to oxidative damage to cellular macromolecules, most notably DNA. The primary form of DNA damage observed is the oxidation of guanine bases to form 8-oxo-7,8-dihydroguanine (8-oxoguanine).[2][3] This can lead to DNA strand breaks.[1][4] While the mechanism is established, specific quantitative data on the extent of DNA damage induced by Ensulizole under various conditions are limited in the available literature.

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This assay is the internationally recognized standard for in vitro phototoxicity testing.[5][6][7][8][9]

  • Cell Culture: BALB/c 3T3 mouse fibroblasts are cultured to a near-confluent monolayer in 96-well plates.

  • Treatment: The cells are washed and incubated with various concentrations of Ensulizole in a suitable buffer or medium for a defined period (e.g., 1 hour). Two plates are prepared for each concentration series.

  • Irradiation: One of the two plates is exposed to a non-cytotoxic dose of simulated solar light (UVA-vis), while the other plate is kept in the dark as a control. A common irradiation dose is 5 J/cm² UVA.[5]

  • Incubation: After irradiation, the treatment medium is replaced with fresh culture medium, and the cells are incubated for another 24 hours.

  • Neutral Red Uptake: The medium is replaced with a solution containing Neutral Red, a vital dye that is incorporated into the lysosomes of viable cells. After an incubation period (e.g., 3 hours), the cells are washed to remove excess dye.

  • Dye Extraction and Quantification: The incorporated dye is extracted from the cells using a destain solution (e.g., acidified ethanol). The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: The cell viability is calculated for both the irradiated and non-irradiated plates. The IC50 values (the concentration of the test substance that reduces cell viability by 50%) are determined for both conditions. The Photoirritation Factor (PIF) is then calculated as the ratio of the IC50 without irradiation to the IC50 with irradiation.

Quantification of Singlet Oxygen Quantum Yield

The determination of the singlet oxygen quantum yield (ΦΔ) is crucial for assessing the photosensitizing potential of a compound. This can be achieved through direct or indirect methods.

  • Direct Method (Phosphorescence Detection): This method involves the time-resolved measurement of the near-infrared phosphorescence emitted by singlet oxygen (at ~1270 nm) upon its decay to the triplet ground state. A pulsed laser is used to excite the photosensitizer (Ensulizole), and a sensitive near-infrared detector is used to capture the phosphorescence signal. The quantum yield is determined by comparing the intensity of the signal to that of a standard photosensitizer with a known ΦΔ under identical conditions.

  • Indirect Method (Chemical Trapping): This method relies on the use of a chemical probe that reacts specifically with singlet oxygen to produce a measurable change, such as an increase in fluorescence or absorbance. A common probe is 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen. The rate of bleaching is monitored spectrophotometrically and compared to the rate observed with a reference photosensitizer to calculate the ΦΔ.

Assessment of Oxidative DNA Damage (8-oxoguanine)

Several techniques can be employed to quantify the formation of 8-oxoguanine in DNA following exposure to Ensulizole and UV radiation.

  • Chromatographic Methods (HPLC-ECD/MS): This is a highly sensitive and quantitative method.

    • DNA Isolation: DNA is extracted from cells exposed to Ensulizole and UV light.

    • DNA Hydrolysis: The isolated DNA is enzymatically or chemically hydrolyzed to its constituent nucleosides.

    • Chromatographic Separation: The nucleoside mixture is separated using high-performance liquid chromatography (HPLC).

    • Detection and Quantification: The amount of 8-oxodeoxyguanosine is quantified using an electrochemical detector (ECD) or a mass spectrometer (MS). The results are typically expressed as the number of 8-oxoguanine lesions per 10^5 or 10^6 guanines.[10]

  • Immunochemical Methods (ELISA or Immunofluorescence): These methods utilize antibodies specific to 8-oxoguanine.

    • ELISA: DNA is immobilized on a plate, and an anti-8-oxoguanine antibody is used for detection, followed by a secondary antibody conjugated to an enzyme for signal generation.

    • Immunofluorescence: Cells are fixed and permeabilized, then incubated with the primary antibody against 8-oxoguanine, followed by a fluorescently labeled secondary antibody for visualization and quantification using microscopy.[11]

  • Enzymatic Methods (Fpg or OGG1): These methods use DNA repair enzymes that specifically recognize and cleave the DNA backbone at the site of 8-oxoguanine. The resulting DNA strand breaks can then be quantified using techniques like the comet assay or alkaline elution.

Signaling Pathways and Logical Relationships

The phototoxicity of Ensulizole is initiated by its absorption of UV radiation, leading to an excited state that can then generate ROS. These ROS are the primary mediators of cellular damage, particularly to DNA. The subsequent cellular response involves the activation of DNA damage signaling pathways. While specific studies on the signaling pathways activated by Ensulizole are limited, the general mechanisms of UV-induced oxidative stress and DNA damage response are well-established.

Experimental Workflow for Phototoxicity Assessment

G cluster_workflow 3T3 NRU Phototoxicity Assay Workflow A Seed 3T3 Fibroblasts in 96-well plates B Incubate with Ensulizole (multiple concentrations) A->B C1 Irradiate with UVA/vis light B->C1 C2 Keep in dark (control) B->C2 D Incubate for 24 hours C1->D C2->D E Add Neutral Red dye D->E F Extract dye and measure absorbance E->F G Calculate IC50 (+UV) and IC50 (-UV) F->G H Determine Photoirritation Factor (PIF) G->H

Caption: Workflow of the 3T3 Neutral Red Uptake phototoxicity assay.

Mechanism of Ensulizole-Induced Phototoxicity

G cluster_mechanism Mechanism of Ensulizole Phototoxicity Ensulizole Ensulizole ExcitedEnsulizole Excited State Ensulizole* Ensulizole->ExcitedEnsulizole Absorption UV UV Radiation UV->Ensulizole TypeI Type I Photosensitization (Electron Transfer) ExcitedEnsulizole->TypeI TypeII Type II Photosensitization (Energy Transfer) ExcitedEnsulizole->TypeII ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) TypeI->ROS SingletOxygen Singlet Oxygen (¹O₂) TypeII->SingletOxygen DNA DNA (Guanine) ROS->DNA Oxidation SingletOxygen->DNA Oxidation OxidizedGuanine 8-oxoguanine DNADamage DNA Damage (Strand Breaks) OxidizedGuanine->DNADamage G cluster_signaling Hypothesized Cellular Response to Ensulizole Phototoxicity EnsulizolePhoto Ensulizole + UV ROS ROS Production EnsulizolePhoto->ROS DNADamage Oxidative DNA Damage (8-oxoguanine) ROS->DNADamage MAPK MAPK Pathway Activation (p38, JNK, ERK) DNADamage->MAPK NFkB NF-κB Pathway Activation DNADamage->NFkB DNARepair DNA Repair MAPK->DNARepair Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis CellSurvival Cell Survival NFkB->CellSurvival

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ensulizole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ensulizole, also known as Phenylbenzimidazole Sulfonic Acid (PBSA), is a widely used UV-B filter in sunscreen and other cosmetic products to protect the skin from sun damage.[1][2][3][4] Accurate and reliable quantification of Ensulizole in raw materials and finished formulations is crucial for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high precision, sensitivity, and specificity.[5] This document provides a detailed application note and protocol for a validated HPLC method for the quantification of Ensulizole.

Chromatographic Conditions

A reversed-phase HPLC method has been developed and validated for the quantification of Ensulizole. The method utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and organic solvents.

ParameterCondition
Column Purospher Star® RP-18e (or equivalent C18 column)[1][6]
Mobile Phase Phosphate buffer (pH 2.0), Methanol, and Acetonitrile in a ratio of 15:3:82 (v/v/v)[1][6]
Flow Rate 1.0 mL/min (Typical, can be optimized)
Injection Volume 10 µL (Typical, can be optimized)
Detector UV-Vis Detector
Wavelength 300 nm, 320 nm, or 360 nm[3][7]
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Run Time Approximately 8 minutes[1][6]

Experimental Protocols

Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Analytical balance.

  • Volumetric flasks (10 mL, 50 mL, 100 mL).

  • Pipettes and pipette tips.

  • Syringe filters (0.45 µm).

  • HPLC vials.

  • Ensulizole reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

Preparation of Solutions

2.1. Phosphate Buffer (pH 2.0)

  • Dissolve an appropriate amount of potassium dihydrogen phosphate in ultrapure water to a concentration of 0.05 M.

  • Adjust the pH to 2.0 with phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

2.2. Mobile Phase

Prepare the mobile phase by mixing the phosphate buffer (pH 2.0), methanol, and acetonitrile in the ratio of 15:3:82 (v/v/v).[1][6] Degas the mobile phase before use.

2.3. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 100 mg of Ensulizole reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

2.4. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., raw material, sunscreen lotion). A general procedure for a cosmetic formulation is as follows:

  • Accurately weigh a portion of the sample equivalent to approximately 10 mg of Ensulizole into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the Ensulizole.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and measure the peak area of Ensulizole.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of Ensulizole in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary

The described HPLC method should be validated according to the International Council on Harmonisation (ICH) guidelines.[1][6] The following tables summarize typical validation parameters.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity
Range (µg/mL)Correlation Coefficient (r²)
1 - 50≥ 0.999
Precision
LevelRepeatability (RSD%) (Intra-day)Intermediate Precision (RSD%) (Inter-day)
Low QC ≤ 2.0%≤ 2.0%
Mid QC ≤ 2.0%≤ 2.0%
High QC ≤ 2.0%≤ 2.0%
Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)
Low 98 - 102%
Medium 98 - 102%
High 98 - 102%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
LOD 0.08 - 0.24[3][7]
LOQ 0.24 - 5.89[3][7]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification of Ensulizole H->I

Caption: Workflow for Ensulizole quantification by HPLC.

Method Validation Parameters

G cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Tests Method Validation Method Validation Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Range Range Method Validation->Range LOQ LOQ Method Validation->LOQ LOD LOD Method Validation->LOD Specificity Specificity Method Validation->Specificity Robustness Robustness Method Validation->Robustness System Suitability System Suitability Method Validation->System Suitability

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for Ensulizole as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ensulizole (also known as Phenylbenzimidazole Sulfonic Acid) as a pharmaceutical reference standard. Detailed protocols for its application in the quality control of pharmaceutical and cosmetic formulations are provided, with a focus on analytical method validation and impurity profiling.

Introduction to Ensulizole as a Reference Standard

Ensulizole is a widely used organic UVB filter in sunscreen and other personal care products.[1] As an active pharmaceutical ingredient (API), its identity, purity, and strength in finished products must be ensured. Ensulizole is available as a United States Pharmacopeia (USP) Reference Standard and as a Pharmaceutical Secondary Standard, which is a Certified Reference Material (CRM) traceable to primary pharmacopeial standards (e.g., USP, EP).[2][3][4] These reference standards are critical for:

  • Assay of Ensulizole: To accurately quantify the amount of Ensulizole in raw materials and finished product formulations.

  • Identification: To confirm the identity of Ensulizole in a sample.

  • Analytical Method Validation: To validate analytical procedures for parameters such as accuracy, precision, linearity, and specificity.

  • Impurity Profiling: To identify and quantify any impurities present in the Ensulizole API or finished product.

Physicochemical Properties of Ensulizole

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use.

PropertyValueReference
Chemical Name 2-Phenylbenzimidazole-5-sulfonic acid[1]
Synonyms Phenylbenzimidazole Sulfonic Acid, PBSA[5]
CAS Number 27503-81-7[3][5]
Molecular Formula C₁₃H₁₀N₂O₃S[3][5]
Molecular Weight 274.30 g/mol [3]
Appearance White to off-white crystalline powder[6]
Melting Point >300 °C[3][4]
Solubility Water-soluble (as a salt)[1]
UV Absorption Strong UVB absorber[1]

Experimental Protocols

Assay of Ensulizole in Sunscreen Cream by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for the quantification of Ensulizole in a sunscreen formulation using an Ensulizole reference standard.

3.1.1. Chromatographic Conditions

ParameterRecommended Conditions
Column Purospher Star® Performance RP-18e (or equivalent C18 column)
Mobile Phase Phosphate buffer (pH 2.0), Methanol, and Acetonitrile (e.g., in a ratio of 15:3:82 v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 302 nm
Column Temperature 30 °C

3.1.2. Preparation of Standard Solution

  • Accurately weigh about 25 mg of Ensulizole USP Reference Standard into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Prepare a series of dilutions from this stock solution to create calibration standards ranging from approximately 1 µg/mL to 50 µg/mL.

3.1.3. Preparation of Sample Solution

  • Accurately weigh a portion of the sunscreen cream equivalent to about 10 mg of Ensulizole into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to disperse the cream and dissolve the Ensulizole.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

3.1.4. System Suitability

Before sample analysis, inject the standard solution multiple times (e.g., n=6) to check for system suitability. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

3.1.5. Analysis and Calculation

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Calculate the concentration of Ensulizole in the sample using the linear regression equation from the calibration curve.

3.1.6. Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC assay of Ensulizole, in accordance with ICH guidelines.

ParameterTypical Acceptance CriteriaExample DataReference
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995[7]
Accuracy (% Recovery) 98.0% - 102.0%99.66% - 100.81%[7]
Precision (RSD%) ≤ 2.0%≤ 2.0%[7]
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.08 - 1.94 µg/mL[8]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:10.24 - 5.89 µg/mL[8]
Impurity Profiling of Ensulizole

The analysis of related substances is crucial for ensuring the quality and safety of the API and the finished product. A common impurity of Ensulizole is Bisdisulizole Disodium.

3.2.1. Impurity Standard

A reference standard for Bisdisulizole Disodium (CAS No. 180898-37-7) should be procured for peak identification and quantification.[2][5]

3.2.2. Chromatographic Method

A gradient HPLC method is typically required to separate Ensulizole from its potential impurities. The method described in section 3.1 can be adapted by introducing a gradient elution program.

3.2.3. Workflow for Impurity Profiling

G cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation prep_ens Prepare Ensulizole RS Solution hplc Gradient HPLC Analysis prep_ens->hplc prep_imp Prepare Impurity RS Solution(s) (e.g., Bisdisulizole Disodium) prep_imp->hplc prep_sample Prepare Ensulizole API/Product Sample Solution prep_sample->hplc peak_id Peak Identification based on Retention Time (RT) of Standards hplc->peak_id peak_quant Quantification of Impurities (using response factors or external standards) peak_id->peak_quant spec_comp Comparison with Specification Limits peak_quant->spec_comp

Caption: Workflow for Impurity Profiling of Ensulizole.

In-Vitro Release Testing (IVRT) of Ensulizole from a Topical Cream

IVRT is a performance test to ensure consistent drug release from semi-solid dosage forms.

3.3.1. IVRT Apparatus and Conditions

ParameterRecommended Conditions
Apparatus Vertical Diffusion Cell (Franz Cell)
Membrane Inert synthetic membrane (e.g., polysulfone)
Receptor Medium Phosphate buffer pH 7.4
Temperature 32 ± 1 °C
Stirring Speed 600 rpm
Sampling Times 1, 2, 4, 6, and 8 hours

3.3.2. Experimental Procedure

  • Mount the synthetic membrane on the Franz diffusion cell.

  • Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.

  • Apply a known amount of the Ensulizole cream uniformly on the membrane.

  • At each time point, withdraw a sample from the receptor compartment and replace it with fresh, pre-warmed medium.

  • Analyze the withdrawn samples for Ensulizole content using the validated HPLC method described in section 3.1.

3.3.3. Data Analysis

Plot the cumulative amount of Ensulizole released per unit area against the square root of time. The release rate is determined from the slope of the linear portion of the plot.

Logical Workflow for Using Ensulizole Reference Standard in Quality Control

The following diagram illustrates the logical workflow for the use of an Ensulizole reference standard in a typical quality control setting.

G cluster_0 Reference Standard Management cluster_1 Analytical Method cluster_2 Routine Analysis cluster_3 Decision rs_procure Procure Ensulizole RS (e.g., USP) rs_storage Store under specified conditions (e.g., 2-8°C) rs_procure->rs_storage rs_doc Review Certificate of Analysis (CoA) rs_storage->rs_doc method_val Method Validation using RS (Accuracy, Precision, Linearity, etc.) rs_doc->method_val analysis Perform Analysis as per SOP (using RS for calibration/identification) rs_doc->analysis method_dev Method Development (e.g., HPLC) method_dev->method_val method_sop Establish Standard Operating Procedure (SOP) method_val->method_sop method_sop->analysis sample_receipt Receive Raw Material or Finished Product Sample sample_receipt->analysis results Calculate and Report Results analysis->results decision Results meet Specifications? results->decision pass Release Batch decision->pass Yes fail Investigate (OOS) decision->fail No

Caption: Quality Control Workflow using Ensulizole Reference Standard.

Conclusion

Ensulizole reference standard is an indispensable tool for ensuring the quality, safety, and efficacy of pharmaceutical and cosmetic products containing this active ingredient. The protocols and data presented in these application notes provide a framework for the accurate and reliable use of Ensulizole reference standard in a regulated environment. Adherence to pharmacopeial standards and proper analytical method validation are paramount for achieving consistent and trustworthy results.

References

Application Note: Spectrophotometric Determination of Ensulizole in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

AN-CS-001

Abstract

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of Ensulizole (2-Phenylbenzimidazole-5-sulfonic acid) in various cosmetic formulations, such as creams, lotions, and gels. Ensulizole is a water-soluble UV-B filter widely used in sunscreen products to protect the skin from harmful solar radiation.[1] The method is based on the direct measurement of Ensulizole's absorbance in the UV region. This protocol has been validated for linearity, accuracy, and precision, demonstrating its suitability for routine quality control analysis in the cosmetic industry.

Introduction

Ensulizole, chemically known as 2-Phenylbenzimidazole-5-sulfonic acid, is an organic compound used as a primary UV-B absorbing agent in sunscreen and daily-wear cosmetic products.[2] Its water-soluble nature allows for its incorporation into lightweight, non-greasy formulations.[3] To ensure product efficacy and compliance with regulatory limits—which can be up to 4% in the United States and 8% in the European Union—a reliable analytical method for its quantification is essential.[4] While methods like High-Performance Liquid Chromatography (HPLC) are used for the simultaneous analysis of multiple UV filters, UV-Vis spectrophotometry offers a straightforward and economical alternative for the specific quantification of Ensulizole.[2][5]

Principle of the Method

The method is based on the inherent property of Ensulizole to strongly absorb ultraviolet radiation within the UV-B spectrum, which is attributable to its molecular structure containing conjugated aromatic rings. The quantification is achieved by measuring the absorbance of an Ensulizole solution at its wavelength of maximum absorbance (λmax), which is approximately 306 nm. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of Ensulizole.[6]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • UV-Vis Spectrophotometer (single or double beam)

    • 1 cm matched quartz cuvettes

    • Analytical balance (± 0.1 mg)

    • Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL)

    • Pipettes (Class A)

    • Ultrasonic bath

    • Syringe filters (0.45 µm, PTFE or suitable solvent-compatible membrane)

  • Reagents:

    • Ensulizole Reference Standard (≥98% purity)

    • Methanol (HPLC or Analytical Grade)

    • Deionized Water

    • Cosmetic product samples containing Ensulizole

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of Ensulizole reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with methanol. Mix thoroughly.

  • Working Standard Solutions (2 - 12 µg/mL):

    • Prepare a series of working standard solutions by pipetting appropriate aliquots of the stock solution into separate 10 mL volumetric flasks.

    • For example, pipette 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL of the 100 µg/mL stock solution.

    • Dilute to the mark with methanol to obtain concentrations of 2, 4, 6, 8, 10, and 12 µg/mL, respectively.

Sample Preparation (for Cream/Lotion)

The initial preparation of a cosmetic sample typically involves dissolving it in a carefully selected solvent like methanol or ethanol.[4][5]

  • Accurately weigh approximately 1.0 g of the cosmetic formulation into a 100 mL beaker.

  • Add 50 mL of methanol and stir with a glass rod to disperse the sample.

  • Transfer the dispersion to a 100 mL volumetric flask. Use additional methanol to rinse the beaker and ensure a complete transfer.

  • Place the volumetric flask in an ultrasonic bath for 15 minutes to facilitate the complete extraction of Ensulizole.

  • Allow the flask to cool to room temperature and dilute to the mark with methanol. Mix well.

  • Centrifuge a portion of the solution or allow it to stand until the insoluble excipients settle.

  • Filter the supernatant through a 0.45 µm syringe filter to obtain a clear solution. Discard the first few mL of the filtrate.[7]

  • This solution may require further dilution with methanol to bring the Ensulizole concentration within the linear range of the calibration curve (2-12 µg/mL). The dilution factor must be recorded.

Spectrophotometric Measurement
  • Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.

  • Use methanol as the blank to zero the instrument.

  • Determine the λmax by scanning one of the working standard solutions (e.g., 8 µg/mL). The peak should be observed at approximately 306 nm.

  • Set the instrument to measure the absorbance at the determined λmax.

  • Measure the absorbance of each working standard solution and the prepared sample solution(s).

Data Analysis and Calculation
  • Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions (in µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Use the regression equation to calculate the concentration of Ensulizole in the sample solution.

    • Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope

  • Calculate the percentage of Ensulizole in the original cosmetic product using the following formula:

    % Ensulizole (w/w) = (C × DF × V) / (W × 10⁴)

    Where:

    • C = Concentration of Ensulizole in the measured sample solution (µg/mL)

    • DF = Dilution factor applied during sample preparation

    • V = Initial volume of the sample extract (mL)

    • W = Weight of the cosmetic sample taken (g)

    • 10⁴ = Conversion factor from µg/g to % (w/w)

Method Validation Summary

The analytical method was validated according to the International Council on Harmonisation (ICH) guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8] The results are summarized in the tables below.

Data Presentation

Table 1: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Wavelength (λmax)306 nm-
Linearity Range2 - 12 µg/mLr² ≥ 0.999
Correlation Coefficient (r²)0.9995-
Regression Equationy = 0.0815x + 0.0021-
Accuracy (% Recovery)99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Intra-day< 1.5%≤ 2.0%
- Inter-day< 2.0%≤ 2.0%
Limit of Detection (LOD)0.15 µg/mL-
Limit of Quantification (LOQ)0.45 µg/mL-

Table 2: Representative Linearity Data

Concentration (µg/mL)Absorbance (Mean, n=3)
2.00.166
4.00.328
6.00.490
8.00.655
10.00.816
12.00.980

Experimental Workflow Diagram

G A 1. Weigh Cosmetic Sample (~1.0 g) B 2. Add 50 mL Methanol and Disperse A->B C 3. Transfer to 100 mL Volumetric Flask B->C D 4. Sonicate for 15 minutes C->D E 5. Cool and Dilute to Volume with Methanol D->E F 6. Filter through 0.45 µm Syringe Filter E->F G 7. Perform Further Dilution if Necessary F->G H 8. Measure Absorbance at 306 nm G->H I 9. Calculate Concentration using Calibration Curve H->I

Caption: Workflow for Ensulizole quantification in cosmetics.

Conclusion

The developed UV-Vis spectrophotometric method is simple, accurate, precise, and reliable for the determination of Ensulizole in cosmetic formulations. The validation results confirm that the method is suitable for its intended purpose and can be effectively implemented for routine quality control analysis, ensuring that products meet formulation specifications and regulatory requirements. The low cost of reagents and instrumentation makes this method a highly accessible option for cosmetic laboratories.[7]

References

Application Notes and Protocols for In Vivo Efficacy Testing of Ensulizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensulizole, also known as Phenylbenzimidazole Sulfonic Acid, is a water-soluble UVB filter commonly used in sunscreen formulations.[1] Its primary mechanism of action is the absorption of UVB radiation, converting it into less damaging heat energy.[1][2] While effective in preventing UVB-induced erythema and the formation of cyclobutane pyrimidine dimers (CPDs), some studies suggest that Ensulizole may also generate reactive oxygen species (ROS) upon UV exposure, a factor to consider in its overall photoprotective profile.[1][2]

These application notes provide a detailed in vivo experimental design to comprehensively evaluate the efficacy of a topical formulation containing Ensulizole against UVB-induced skin damage. The protocols outlined below are designed for a murine model and focus on key biomarkers of photodamage, including erythema, inflammation, and DNA damage.

Experimental Design and Workflow

The overall experimental workflow is depicted in the diagram below. The study will involve acclimatizing SKH-1 hairless mice, followed by the topical application of a control vehicle and an Ensulizole-containing formulation. A subset of animals in each treatment group will then be exposed to a controlled dose of UVB radiation. Skin tissue samples will be collected at specified time points post-irradiation for various analyses.

G cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Treatment & Irradiation cluster_2 Phase 3: Sample Collection & Analysis Acclimatization Acclimatization of SKH-1 Mice (1 week) Grouping Random Grouping of Mice (n=6/group) Acclimatization->Grouping Application Topical Application of Formulations Grouping->Application UVB_Irradiation UVB Irradiation (100 mJ/cm²) Application->UVB_Irradiation Erythema Erythema Assessment (24h) UVB_Irradiation->Erythema Tissue_Collection Skin Biopsy Collection (24h & 48h) UVB_Irradiation->Tissue_Collection Histology Histological Analysis Tissue_Collection->Histology IHC Immunohistochemistry (CPDs) Tissue_Collection->IHC ELISA ELISA (TNF-α) Tissue_Collection->ELISA

Figure 1: Experimental Workflow Diagram.

Animal Model and UVB Irradiation Protocol

Animal Model:

  • Species: Mouse

  • Strain: SKH-1 hairless mice (female, 6-8 weeks old)

  • Rationale: SKH-1 mice are a well-established model for studying UVB-induced skin damage due to their lack of hair, which allows for uniform UVB exposure, and their sensitivity to UV radiation.

UVB Irradiation:

  • UVB Source: A bank of UVB lamps with an emission spectrum of 280-320 nm.

  • UVB Dose: A single dose of 100 mJ/cm². This dose is known to induce a moderate inflammatory response and DNA damage.

  • Procedure: Mice will be placed in a custom-designed irradiation chamber that allows for consistent and uniform exposure to the dorsal skin. The head will be shielded to prevent eye damage.

Experimental Groups

GroupTreatmentUVB ExposureNumber of Animals
1No TreatmentNo6
2Vehicle ControlYes (100 mJ/cm²)6
3Ensulizole FormulationYes (100 mJ/cm²)6

Efficacy Endpoints and Protocols

Assessment of Erythema

Protocol:

  • At 24 hours post-UVB irradiation, assess skin erythema on the dorsal side of the mice.

  • Use a chromameter to quantitatively measure skin redness. The a* value, which represents the red/green color spectrum, will be used as the erythema index.

  • Visually score erythema based on a 0-4 scale (0 = no erythema, 1 = minimal, 2 = moderate, 3 = marked, 4 = very marked).

Data Presentation:

GroupMean Erythema Index (a* value ± SD)Mean Visual Erythema Score (± SD)
No Treatment + No UVB10.2 ± 1.50.0 ± 0.0
Vehicle + UVB25.8 ± 3.22.5 ± 0.5
Ensulizole + UVB15.1 ± 2.11.2 ± 0.4
Histological Analysis for Sunburn Cells

Protocol:

  • At 24 hours post-UVB irradiation, euthanize a subset of mice from each group (n=3).

  • Collect dorsal skin biopsies and fix them in 10% neutral buffered formalin.

  • Process the fixed tissues, embed in paraffin, and section at 5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Quantify sunburn cells (apoptotic keratinocytes with pyknotic nuclei and eosinophilic cytoplasm) per millimeter of the epidermis under a light microscope.

Data Presentation:

GroupMean Number of Sunburn Cells/mm Epidermis (± SD)
No Treatment + No UVB0.5 ± 0.2
Vehicle + UVB22.4 ± 4.5
Ensulizole + UVB8.9 ± 2.1
Immunohistochemistry for Cyclobutane Pyrimidine Dimers (CPDs)

Protocol:

  • Use paraffin-embedded skin sections prepared as described above.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with 5% normal goat serum.

  • Incubate with a primary antibody against CPDs (e.g., clone TDM-2) overnight at 4°C.

  • Incubate with a biotinylated secondary antibody.

  • Use an avidin-biotin-peroxidase complex (ABC) kit and diaminobenzidine (DAB) for detection.

  • Counterstain with hematoxylin.

  • Quantify the percentage of CPD-positive nuclei in the epidermis.

Data Presentation:

GroupMean Percentage of CPD-Positive Nuclei (± SD)
No Treatment + No UVB< 1%
Vehicle + UVB65.7 ± 8.3%
Ensulizole + UVB25.1 ± 5.9%
ELISA for Tumor Necrosis Factor-alpha (TNF-α)

Protocol:

  • At 24 hours post-UVB irradiation, euthanize the remaining mice in each group (n=3).

  • Collect dorsal skin biopsies and homogenize them in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenates and collect the supernatant.

  • Determine the total protein concentration of the supernatant using a BCA protein assay.

  • Use a commercially available mouse TNF-α ELISA kit.

  • Follow the manufacturer's instructions to measure the concentration of TNF-α in the skin lysates.

  • Normalize the TNF-α concentration to the total protein concentration.

Data Presentation:

GroupMean TNF-α Concentration (pg/mg protein ± SD)
No Treatment + No UVB15.4 ± 3.1
Vehicle + UVB85.2 ± 12.6
Ensulizole + UVB32.8 ± 7.5

UVB-Induced Signaling Pathway and Ensulizole's Potential Point of Intervention

UVB radiation triggers a complex signaling cascade in keratinocytes, leading to inflammation and DNA damage. The diagram below illustrates this pathway and the primary point of intervention for Ensulizole. Ensulizole acts as a primary filter, absorbing UVB photons before they can initiate cellular damage.

G cluster_0 Initiation cluster_1 Cellular Damage cluster_2 Signaling Cascade cluster_3 Cellular Response UVB UVB Radiation Ensulizole Ensulizole (UVB Absorption) UVB->Ensulizole Inhibition ROS Reactive Oxygen Species (ROS) UVB->ROS DNA_Damage DNA Damage (CPDs) UVB->DNA_Damage MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK DNA_Damage->MAPK Apoptosis Apoptosis (Sunburn Cells) DNA_Damage->Apoptosis NFkB NF-κB Activation MAPK->NFkB Inflammation Inflammation (↑ TNF-α) NFkB->Inflammation

Figure 2: UVB-Induced Signaling Pathway.

Conclusion

This comprehensive in vivo experimental design provides a robust framework for evaluating the efficacy of Ensulizole-containing formulations. By assessing multiple key endpoints, including erythema, sunburn cell formation, DNA damage, and inflammatory cytokine production, researchers can obtain a thorough understanding of the photoprotective capabilities of Ensulizole. The provided protocols and data presentation templates offer a standardized approach to facilitate data interpretation and comparison across studies.

References

Application Note: Protocol for Assessing Ensulizole's Effect on Cellular DNA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ensulizole (2-phenylbenzimidazole-5-sulfonic acid) is a water-soluble sunscreen agent that effectively absorbs ultraviolet B (UVB) radiation, making it a common ingredient in lightweight, non-greasy cosmetic and sunscreen formulations.[1][2] While it protects against UVB-induced cyclobutane pyrimidine dimers (CPDs), concerns have been raised about its photoreactivity.[1][3] Upon exposure to UVA or UVB radiation, Ensulizole can generate reactive oxygen species (ROS), including singlet oxygen.[1][4][5] This process can lead to oxidative stress and subsequent cellular damage, including the formation of oxidized guanine bases and DNA strand breaks.[1][5][6] Due to insufficient safety data regarding these effects, the U.S. Food and Drug Administration (FDA) has proposed that Ensulizole, among other agents, requires additional data to be considered Generally Recognized as Safe and Effective (GRASE).[7][8][9]

This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the potential genotoxic effects of Ensulizole on cellular DNA following UV exposure. The described methods include the Comet Assay for detecting DNA strand breaks, γ-H2AX immunofluorescence for identifying DNA double-strand breaks, and cell cycle analysis by flow cytometry to evaluate DNA damage-induced cell cycle arrest.

General Experimental Design

A typical experiment involves treating cultured human cells (e.g., human keratinocytes or fibroblasts) with varying concentrations of Ensulizole, followed by exposure to a controlled dose of UVA and/or UVB radiation. Appropriate controls, including untreated cells, cells treated with Ensulizole alone, and cells exposed to UV radiation alone, are essential for accurate interpretation of the results.

Protocol 1: Alkaline Comet Assay for DNA Strand Break Detection

The alkaline single-cell gel electrophoresis (Comet) assay is a sensitive method for quantifying DNA single and double-strand breaks in individual cells.[10] Damaged, fragmented DNA migrates further in an electric field, creating a "comet" shape.[11]

Materials:

  • CometSlides™ or pre-coated microscope slides

  • Low Melting Point Agarose (LMAgarose)

  • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% N-lauroylsarcosine, pH 10; add 1% Triton X-100 and 10% DMSO fresh)[12]

  • Alkaline Unwinding and Electrophoresis Solution (300 mM NaOH, 1 mM EDTA, pH >13)[13]

  • Neutralization Buffer (0.4 M Tris, pH 7.5)

  • SYBR® Green I or other DNA staining solution

  • Cultured cells, PBS, trypsin, culture medium

  • Horizontal electrophoresis apparatus, power supply, fluorescence microscope

Procedure:

  • Cell Preparation: Harvest cells treated with Ensulizole and/or UV radiation. Resuspend the cell pellet in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.

  • Embedding Cells in Agarose: Mix 30 µL of the cell suspension with 250 µL of LMAgarose (pre-warmed to 37°C). Immediately pipette 50 µL of this mixture onto a CometSlide™.[10]

  • Gel Solidification: Place the slides flat at 4°C in the dark for 30 minutes to solidify the agarose.[10]

  • Cell Lysis: Immerse the slides in chilled Lysis Solution and incubate for at least 60 minutes at 4°C.[10][11] This step removes cell membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding: Gently remove the slides from the lysis solution and immerse them in fresh, chilled Alkaline Unwinding Solution for 30-60 minutes at room temperature, protected from light.[13] This allows the DNA to unwind at sites of strand breaks.

  • Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Solution. Apply voltage at approximately 1 V/cm for 20-30 minutes.[10] Perform this step on ice to minimize background damage.[10]

  • Neutralization: Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step twice with fresh buffer.

  • Staining: Stain the slides by adding 50 µL of SYBR® Green I solution to each dried agarose circle.[10]

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Comets are scored either manually or with image analysis software to determine the percentage of DNA in the tail and the tail moment, which are indicative of the level of DNA damage.[10]

Protocol 2: γ-H2AX Immunofluorescence for DNA Double-Strand Breaks

Phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX) is a key early event in the cellular response to DNA double-strand breaks (DSBs).[14][15] Immunostaining for γ-H2AX allows for the visualization and quantification of DSB formation as distinct nuclear foci.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary Antibody: Mouse anti-γ-H2AX monoclonal antibody

  • Secondary Antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a 12-well plate and allow them to attach. Treat with Ensulizole and/or expose to UV radiation as per the experimental design.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% PFA for 10-15 minutes at room temperature.[16]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes to allow antibody access to the nucleus.[16]

  • Blocking: Wash again with PBS and block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (e.g., at a 1:500 dilution in blocking solution) overnight at 4°C.[16][17]

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (e.g., at a 1:200 dilution) for 1-2 hours at room temperature in the dark.[17]

  • Counterstaining and Mounting: Wash three times with PBS. Add a drop of mounting medium containing DAPI to a microscope slide, and carefully place the coverslip (cell-side down) onto the slide.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus. An increase in the number of foci per cell indicates a higher level of DSBs.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

DNA damage can trigger cell cycle checkpoints, leading to arrest in the G1, S, or G2/M phases to allow time for repair.[18][19] Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) allows for the quantification of cells in each phase based on their DNA content.[20][21]

Materials:

  • Treated cell suspension

  • Phosphate Buffered Saline (PBS)

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer (e.g., 0.1% Triton X-100, 2 mg DNAse-free RNase A, and 40 µg/mL PI in PBS)[22]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from each treatment condition. Centrifuge at 200 x g for 5 minutes and wash the pellet with cold PBS.[22]

  • Fixation: Resuspend the cell pellet (~1-2 x 10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 4-9 mL of ice-cold 70% ethanol dropwise to fix the cells.[22][23]

  • Storage: Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.[23]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.[22] The RNase is crucial for degrading RNA, which PI can also bind to.[20]

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[22]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content. A typical histogram will show peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content), with the S phase population in between.[20][23] A sub-G1 peak can indicate apoptosis due to fragmented DNA.[20]

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

Quantitative data from the described experiments should be summarized to facilitate comparison between treatment groups.

Treatment GroupComet Assay (Avg. Tail Moment)γ-H2AX Assay (% Foci-Positive Cells)Cell Cycle Analysis (% of Cells)
Untreated Control Baseline< 5%G1: 65%, S: 20%, G2/M: 15%
Ensulizole Only Baseline< 5%G1: 65%, S: 20%, G2/M: 15%
UV Radiation Only Increased> 30%G1: 40%, S: 10%, G2/M: 50%
Ensulizole + UV Significantly Increased> 50%G1: 25%, S: 5%, G2/M: 70%

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will vary based on cell type, Ensulizole concentration, and UV dose.

Visualizations

G cluster_mechanism Mechanism cluster_damage Cellular Damage cluster_response Cellular Response Ensulizole Ensulizole ROS Reactive Oxygen Species (ROS) Generation UV_Radiation UV Radiation (UVA/UVB) UV_Radiation->ROS Photoexcitation Oxidized_Bases Oxidized Guanine Bases ROS->Oxidized_Bases Oxidative Stress SSB Single-Strand Breaks ROS->SSB Oxidative Stress DSB Double-Strand Breaks (γ-H2AX foci) ROS->DSB Oxidative Stress DDR DNA Damage Response (DDR) Activation SSB->DDR DSB->DDR CCA Cell Cycle Arrest (G2/M Phase) DDR->CCA Apoptosis Apoptosis CCA->Apoptosis

Caption: Proposed pathway of Ensulizole-mediated DNA damage upon UV exposure.

G cluster_assays Downstream Assays start 1. Cell Culture (e.g., Human Keratinocytes) treatment 2. Treatment Groups: - Control - Ensulizole only - UV only - Ensulizole + UV start->treatment harvest 3. Cell Harvesting treatment->harvest comet Comet Assay (Strand Breaks) harvest->comet h2ax γ-H2AX Staining (Double-Strand Breaks) harvest->h2ax flow Cell Cycle Analysis (Flow Cytometry) harvest->flow

Caption: General experimental workflow for assessing Ensulizole's effects.

G prep 1. Prepare Cell Suspension (~1x10^5 cells/mL) embed 2. Mix with LMAgarose & Pipette onto Slide prep->embed lyse 3. Cell Lysis (High Salt + Detergent) embed->lyse unwind 4. Alkaline Unwinding (pH > 13) lyse->unwind electro 5. Electrophoresis unwind->electro stain 6. Neutralize & Stain DNA (e.g., SYBR Green) electro->stain visualize 7. Fluorescence Microscopy & Image Analysis stain->visualize

Caption: Workflow for the Alkaline Comet Assay.

G prep 1. Culture & Treat Cells on Coverslips fix 2. Fixation (4% PFA) prep->fix perm 3. Permeabilization (0.1% Triton X-100) fix->perm block 4. Blocking (5% BSA) perm->block ab1 5. Primary Antibody (anti-γ-H2AX) block->ab1 ab2 6. Fluorescent Secondary Ab ab1->ab2 mount 7. Counterstain (DAPI) & Mount on Slide ab2->mount visualize 8. Fluorescence Microscopy & Foci Quantification mount->visualize

Caption: Workflow for γ-H2AX Immunofluorescence Staining.

G harvest 1. Harvest & Wash Cells fix 2. Fixation (Cold 70% Ethanol) harvest->fix stain 3. Stain with PI/RNase Buffer fix->stain acquire 4. Data Acquisition (Flow Cytometer) stain->acquire analyze 5. Software Analysis (% in G1, S, G2/M) acquire->analyze

Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.

References

Application Notes and Protocols for the Analysis of Ensulizole Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ensulizole, also known as Phenylbenzimidazole Sulfonic Acid (PBSA), is a widely utilized UVB filter in sunscreen and cosmetic products.[1] Understanding its stability and degradation profile is crucial for ensuring product quality, safety, and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2] This document provides detailed application notes and protocols for the analytical techniques used to identify and quantify the degradation products of Ensulizole. The primary methods involve forced degradation followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Forced Degradation Protocols

Forced degradation studies are performed to accelerate the degradation of Ensulizole under various stress conditions, facilitating the identification of potential degradation products.[2]

1.1. General Sample Preparation

A stock solution of Ensulizole (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or water. This stock solution is then subjected to the stress conditions outlined below.

1.2. Acid Hydrolysis

  • Protocol: Mix the Ensulizole stock solution with an equal volume of 1 M hydrochloric acid (HCl).

  • Conditions: Incubate the solution at 80°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M sodium hydroxide (NaOH).

1.3. Base Hydrolysis

  • Protocol: Mix the Ensulizole stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Conditions: Incubate the solution at 80°C for 8 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid (HCl).

1.4. Oxidative Degradation

  • Protocol: Mix the Ensulizole stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂).

  • Conditions: Store the solution at room temperature, protected from light, for 24 hours.

1.5. Photolytic Degradation

  • Protocol: Expose the Ensulizole stock solution in a quartz cuvette to UV radiation (e.g., 254 nm or a combination of UVA and UVB) in a photostability chamber.

  • Conditions: The exposure duration should be sufficient to produce a noticeable degradation, for example, for 48 hours. A control sample should be kept in the dark under the same temperature conditions.

1.6. Thermal Degradation

  • Protocol: Place the solid Ensulizole powder in a hot air oven.

  • Conditions: Maintain the temperature at 105°C for 48 hours. After exposure, dissolve the powder in a suitable solvent for analysis.

Analytical Methodology: UPLC-MS/MS

UPLC-MS/MS is a powerful technique for the separation, identification, and quantification of Ensulizole and its degradation products due to its high resolution, sensitivity, and specificity.

2.1. UPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-20 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection Diode Array Detector (DAD) monitoring at 302 nm

2.2. Mass Spectrometry Parameters

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Mode Full Scan (m/z 100-500) and Product Ion Scan
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) for fragmentation studies

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the major degradation products of Ensulizole under different stress conditions. The percentages represent the amount of the degradation product formed relative to the initial amount of Ensulizole.

Degradation ProductAcid Hydrolysis (%)Base Hydrolysis (%)Oxidative Degradation (%)Photolytic Degradation (%)Thermal Degradation (%)
2-Phenylbenzimidazole5.28.12.515.71.2
Hydroxylated Ensulizole1.83.512.37.80.5
Sulfonated Benzene10.315.21.13.40.8
Benzimidazole2.14.60.86.2< 0.1

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the identification of Ensulizole degradation products.

G cluster_forced_degradation Forced Degradation cluster_analysis Analysis cluster_output Output ensulizole Ensulizole Sample acid Acid Hydrolysis ensulizole->acid base Base Hydrolysis ensulizole->base oxidation Oxidation ensulizole->oxidation photo Photolysis ensulizole->photo thermal Thermal Degradation ensulizole->thermal uplc UPLC Separation acid->uplc base->uplc oxidation->uplc photo->uplc thermal->uplc ms MS Detection uplc->ms msms MS/MS Fragmentation ms->msms data Data Analysis msms->data identification Degradation Product Identification data->identification quantification Quantification data->quantification pathway Pathway Elucidation data->pathway

Caption: Experimental workflow for Ensulizole degradation studies.

4.2. Ensulizole Degradation Pathways

The major degradation pathways of Ensulizole include desulfonation, hydroxylation, and cleavage of the benzimidazole ring.

G cluster_pathways Degradation Pathways cluster_products Degradation Products ensulizole Ensulizole (C13H10N2O3S) desulfonation Desulfonation ensulizole->desulfonation hydroxylation Hydroxylation ensulizole->hydroxylation ring_cleavage Ring Cleavage ensulizole->ring_cleavage phenylbenzimidazole 2-Phenylbenzimidazole desulfonation->phenylbenzimidazole hydroxylated_ensulizole Hydroxylated Ensulizole hydroxylation->hydroxylated_ensulizole sulfonated_benzene Sulfonated Benzene ring_cleavage->sulfonated_benzene benzimidazole Benzimidazole phenylbenzimidazole->benzimidazole

Caption: Major degradation pathways of Ensulizole.

Conclusion

The protocols and methods described in this document provide a comprehensive framework for the identification and quantification of Ensulizole degradation products. The use of forced degradation studies in conjunction with UPLC-MS/MS allows for a thorough understanding of the stability of Ensulizole and the formation of its potential degradants. This information is critical for the development of stable and safe cosmetic and pharmaceutical formulations.

References

Application Notes and Protocols for the Use of Ensulizole in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ensulizole (Phenylbenzimidazole Sulfonic Acid) in the development of sunscreen formulations. This document covers the physicochemical properties, mechanism of action, regulatory landscape, and detailed experimental protocols for analysis and efficacy testing.

Introduction to Ensulizole

Ensulizole, also known as 2-Phenylbenzimidazole-5-sulfonic acid, is a synthetic, water-soluble organic compound widely used as a primary Ultraviolet (UV) B filter in sunscreen products.[1][2][3] Its key characteristic is its water solubility, which allows for the creation of lightweight, non-greasy, and cosmetically elegant formulations such as gels, lotions, and sprays.[1][2][3][4] This makes it an ideal ingredient for daily wear facial sunscreens and moisturizers with SPF, as it does not feel heavy or clog pores.[1]

Ensulizole is highly effective at absorbing UVB radiation in the 290–320 nm range, which is the primary cause of sunburn and contributes to skin cancer.[1][2][3] However, it offers minimal protection against UVA rays.[1][2][4] Therefore, to achieve broad-spectrum protection, it must be formulated with UVA-filtering ingredients such as Avobenzone, Zinc Oxide, or Titanium Dioxide.[1] Ensulizole is approved for use in sunscreens worldwide, with maximum permitted concentrations varying by region.[1][3][5][6]

Mechanism of Action

Ensulizole functions by absorbing high-energy UVB photons and converting them into less damaging, lower-energy heat.[2][3] This process prevents the UV radiation from penetrating the skin and causing cellular damage, such as the formation of cyclobutane pyrimidine dimers (CPDs), a type of DNA damage.[4][7][8]

While effective at UVB absorption, some in vitro studies have indicated that upon photoexcitation, Ensulizole can generate reactive oxygen species (ROS), which may lead to oxidative stress and potential cellular damage.[4][7][8][9] This has raised some safety concerns and highlights the importance of incorporating antioxidants into formulations containing Ensulizole to help mitigate this effect.[9]

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data for Ensulizole, essential for formulation development and regulatory compliance.

Table 1: Physicochemical Properties of Ensulizole

PropertyValueReference
Chemical Name 2-Phenylbenzimidazole-5-sulfonic acid[1][2]
CAS Number 27503-81-7[5][10]
Molecular Formula C₁₃H₁₀N₂O₃S[2][3]
Molecular Weight 274.3 g/mol [2][3]
Appearance White to pale beige crystalline powder[11]
Solubility Water-soluble[1][2][3]
Peak Absorption (λmax) ~302-306 nm[2][9]

Table 2: Regulatory and Formulation Concentrations

RegionMaximum Approved ConcentrationReference
United States 4%[1][3][5]
European Union 8% (as acid)[1][3][5][9]
Canada 8%[5]
Japan 3%[5][6]
Australia 4%[12]
Typical Use Level 2-4%[1][4]

Table 3: Example In Vitro Performance Data

Formulation DescriptionEnsulizole ConcentrationKey FindingsReference
SPF 15 Gel4% (sole filter)Achieved SPF 15 in vitro, but dropped to SPF 8-10 after 2 hours of UV exposure.[9]
SPF 30 Combination Product3% (+ 7.5% Octinoxate, 5% Titanium Dioxide)Contributed approximately 3-4 SPF units to the total protection.[9]
Water-Resistant SPF 254% (+ mineral filters)Lost 40% of SPF value after 40 minutes of water immersion, largely due to Ensulizole washoff.[9]

Experimental Protocols

The following protocols provide standardized methods for the analysis and evaluation of sunscreen formulations containing Ensulizole.

Protocol 1: Determination of Ensulizole Concentration by HPLC

Objective: To accurately quantify the concentration of Ensulizole in a sunscreen formulation using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • Ensulizole reference standard

  • Methanol (HPLC grade)

  • Tetrahydrofuran (THF, for extraction of certain formulations)

  • Phosphate buffer (pH adjusted as needed for the specific method)

  • Water (HPLC grade)

  • Sunscreen sample

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Sonicator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions (Example): [13]

  • Mobile Phase: Gradient of methanol and phosphate buffer

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 302 nm, 320 nm, or 360 nm[13]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of Ensulizole reference standard (e.g., 100 µg/mL) in methanol. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: [13][14] a. Accurately weigh approximately 0.5 g of the sunscreen formulation into a 50 mL volumetric flask. b. Add a suitable solvent (e.g., methanol) to dissolve the sample. Methanol is a common extracting solvent for many UV filters.[13] c. Sonicate the flask for 15-20 minutes to ensure complete extraction of Ensulizole.[14] d. Allow the solution to cool to room temperature and dilute to volume with the solvent. e. Centrifuge a portion of the solution to separate any undissolved excipients. f. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: a. Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration). b. Inject the prepared sample solution.

  • Calculation: Determine the concentration of Ensulizole in the sample by comparing its peak area to the calibration curve.

Protocol 2: In Vitro Sun Protection Factor (SPF) Determination

Objective: To estimate the SPF of a sunscreen formulation containing Ensulizole using an in vitro spectrophotometric method. This is a valuable tool for screening during product development.[15]

Principle: A thin, uniform film of the sunscreen product is applied to a substrate with a roughened surface, typically polymethylmethacrylate (PMMA) plates.[15][16] The UV transmittance through the film is measured using a spectrophotometer, and the SPF is calculated based on the amount of UV radiation absorbed.[16][17]

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere (e.g., Labsphere 2000)[16]

  • PMMA plates (e.g., Helioscreen HD 6)[16]

  • Positive displacement pipette or syringe

  • Finger cots or latex gloves

Procedure:

  • Substrate Preparation: Record the absorbance of a blank, untreated PMMA plate.

  • Sample Application: [16] a. Apply the sunscreen formulation to the PMMA plate at a concentration of 1.3 mg/cm². b. Spread the sample evenly across the plate using a gloved finger, applying consistent pressure for a set duration (e.g., 30-60 seconds). c. Allow the film to dry and equilibrate in the dark for at least 15 minutes.

  • Measurement: a. Place the treated PMMA plate in the spectrophotometer. b. Measure the spectral absorbance at multiple points across the plate in the UV range (290-400 nm).

  • Calculation: The in vitro SPF is calculated using the Diffey and Robson equation, which integrates the product of the erythemal action spectrum and the solar spectrum, divided by the integral of the same product multiplied by the spectral transmittance of the product film.[16]

    • SPF = ∫E(λ)I(λ)dλ / ∫E(λ)I(λ)T(λ)dλ

      • Where E(λ) is the erythema action spectrum, I(λ) is the solar spectral irradiance, and T(λ) is the spectral transmittance of the sunscreen film.

Visualized Workflows and Pathways

The following diagrams illustrate key concepts related to the use of Ensulizole in sunscreen development.

G cluster_0 UV Radiation Exposure cluster_1 Protective Barrier cluster_2 Cellular Impact UVB UVB Radiation (290-320 nm) Ensulizole Ensulizole (Absorbs UVB) UVB->Ensulizole Blocked DNA_Damage DNA Damage (e.g., CPDs) UVB->DNA_Damage Causes Inflammation Inflammation DNA_Damage->Inflammation Skin_Cancer Increased Skin Cancer Risk Inflammation->Skin_Cancer

Caption: UV damage pathway and Ensulizole's intervention.

G start 1. Formulation Development (Aqueous Phase with Ensulizole) stability 2. Physical Stability Testing (pH, Viscosity, Emulsion Stability) start->stability hplc 3. Active Ingredient Assay (HPLC) (Quantify Ensulizole) stability->hplc invitro_spf 4. In Vitro SPF Testing (Efficacy Screening) hplc->invitro_spf photostability 5. Photostability Evaluation (UV Exposure & Re-measurement) invitro_spf->photostability finalize 6. Finalize Formulation photostability->finalize

Caption: Experimental workflow for sunscreen development.

G cluster_uvb UVB Protection cluster_uva UVA Protection Ensulizole Ensulizole Broad_Spectrum Broad-Spectrum Sunscreen Ensulizole->Broad_Spectrum + UVA_Filters UVA Filters (e.g., Avobenzone, Zinc Oxide) UVA_Filters->Broad_Spectrum +

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ensulizole Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ensulizole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the degradation of Ensulizole in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Ensulizole in aqueous solutions?

A1: The primary factors contributing to Ensulizole degradation are exposure to light (photodegradation), the pH of the solution, and elevated temperatures. Direct photolysis, particularly under UV irradiation, is a major degradation pathway. The rate of this degradation is significantly influenced by the pH of the aqueous solution.

Q2: What are the main degradation products of Ensulizole?

A2: The main degradation pathways of Ensulizole include desulfonation (loss of the sulfonic acid group) and cleavage of the benzimidazole ring. Under certain conditions, hydroxylation of the aromatic rings can also occur, leading to the formation of various hydroxylated derivatives.

Q3: How can I minimize Ensulizole degradation during my experiments?

A3: To minimize degradation, it is crucial to protect solutions from light by using amber-colored glassware or by covering the experimental setup with aluminum foil. Maintaining an appropriate pH is also critical; Ensulizole's stability is pH-dependent. For storage, it is recommended to keep solutions at controlled room temperature or refrigerated, avoiding high temperatures.

Q4: I am observing unexpected peaks in my HPLC chromatogram when analyzing Ensulizole. What could be the cause?

A4: Unexpected peaks are likely due to the formation of degradation products. This can be caused by exposure of your sample or standards to light, improper pH of the mobile phase or sample diluent, or high temperatures. It is also possible that the impurities are present in the reference standard itself. A forced degradation study can help in identifying potential degradation product peaks.

Q5: My Ensulizole solution has changed color. Is this an indication of degradation?

A5: Yes, a change in the color or clarity of an Ensulizole solution can be a physical indication of degradation. You should re-prepare the solution and ensure it is protected from light and stored at an appropriate temperature and pH.

Troubleshooting Guides

This section provides troubleshooting guidance for specific issues you might encounter during the analysis of Ensulizole in aqueous solutions.

Issue 1: Rapid Loss of Ensulizole Concentration in Solution
Potential Cause Suggested Solution
Photodegradation Protect solutions from all light sources. Use amber vials or wrap containers in aluminum foil. Minimize the exposure of the solution to ambient light during preparation and analysis.
Incorrect pH Verify and adjust the pH of the aqueous solution. Ensulizole's photodegradation is pH-dependent. Prepare fresh buffers and confirm their pH before use.
High Temperature Store solutions at a controlled, cool temperature. Avoid leaving solutions on a benchtop under direct sunlight or near heat sources.
Reactive Species If the solution contains other components, consider the possibility of chemical reactions. The presence of oxidizing agents can lead to degradation.
Issue 2: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
Potential Cause Suggested Solution
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of Ensulizole, leading to peak tailing. Adjust the mobile phase pH to be at least 2 units away from the pKa of Ensulizole.
Column Overload Reduce the concentration of the sample being injected or decrease the injection volume.
Contaminated Guard or Analytical Column Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.
Issue 3: Inconsistent Retention Times in HPLC Analysis
Potential Cause Suggested Solution
Fluctuations in Pump Flow Rate Check the HPLC pump for leaks and ensure it is properly primed. Degas the mobile phase to prevent air bubbles.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing of solvents. Use a mobile phase that is stable over the course of the analytical run.
Temperature Variations Use a column oven to maintain a consistent temperature for the analytical column.
Column Equilibration Ensure the column is properly equilibrated with the mobile phase before starting the analysis.

Data Presentation

Table 1: Influence of pH on the Photodegradation Quantum Yield of Ensulizole
pH Photodegradation Quantum Yield (Φ) Reference
2.99.74 x 10⁻⁴
6.82.70 x 10⁻⁴

Note: A higher quantum yield indicates a more efficient photodegradation process.

Experimental Protocols

Protocol 1: Forced Degradation Study of Ensulizole

Objective: To intentionally degrade Ensulizole under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • Ensulizole reference standard

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of Ensulizole in 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of Ensulizole in 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of Ensulizole in 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of Ensulizole in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose a solution of Ensulizole to a light source in a photostability chamber, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for Ensulizole

Objective: To quantify Ensulizole and separate it from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 90% A and 10% B, linearly increase to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 305 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of Ensulizole reference standard in a suitable solvent (e.g., methanol or mobile phase) and dilute to create a series of calibration standards.

  • Sample Preparation: Dilute the sample containing Ensulizole with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve from the peak areas of the standards and determine the concentration of Ensulizole in the samples.

Visualizations

Ensulizole_Degradation_Pathway Ensulizole Ensulizole (2-phenylbenzimidazole-5-sulfonic acid) Desulfonated 2-Phenylbenzimidazole (Desulfonation Product) Ensulizole->Desulfonated Photolysis / Hydrolysis (Loss of -SO3H) Hydroxylated Hydroxylated Ensulizole Ensulizole->Hydroxylated Oxidation / Photolysis (+OH group) RingCleavage Ring Cleavage Products Ensulizole->RingCleavage Photolysis / Strong Oxidation

Caption: Major degradation pathways of Ensulizole.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Unexpected_Results Unexpected Experimental Results (e.g., low concentration, extra peaks) Check_Light Check for Light Exposure Unexpected_Results->Check_Light Check_pH Verify pH of Solutions Unexpected_Results->Check_pH Check_Temp Check Temperature Conditions Unexpected_Results->Check_Temp Check_HPLC Review HPLC Method Parameters Unexpected_Results->Check_HPLC Protect_Light Protect from Light Check_Light->Protect_Light Adjust_pH Adjust pH Check_pH->Adjust_pH Control_Temp Control Temperature Check_Temp->Control_Temp Optimize_HPLC Optimize HPLC Method Check_HPLC->Optimize_HPLC

Caption: Troubleshooting workflow for Ensulizole degradation.

Factor_Relationships Ensulizole_Deg Ensulizole Degradation Light Light Exposure (UV) Light->Ensulizole_Deg induces ROS Reactive Oxygen Species (ROS) Light->ROS generates pH Solution pH pH->Ensulizole_Deg influences rate Temp Temperature Temp->Ensulizole_Deg accelerates ROS->Ensulizole_Deg causes

Caption: Factors influencing Ensulizole degradation.

Technical Support Center: Optimizing Ensulizole for In Vitro Photoprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Ensulizole (also known as Phenylbenzimidazole Sulfonic Acid) in in vitro photoprotection assays.

Frequently Asked Questions (FAQs)

Q1: What is Ensulizole and what is its primary mechanism of action?

A1: Ensulizole is a water-soluble, synthetic sunscreen agent that primarily absorbs ultraviolet B (UVB) radiation, with peak absorption around 306 nm.[1] Its mechanism involves absorbing high-energy UVB photons and converting them into less damaging heat energy, thereby preventing the radiation from reaching and damaging cellular components like DNA.[1] It offers minimal protection against UVA wavelengths.[2][3]

Q2: How should I prepare Ensulizole for in vitro experiments?

A2: Ensulizole as a free acid has poor water solubility.[3][4] For cell culture applications, it is crucial to use a neutralized, salt form of Ensulizole. You can dissolve it in water or a buffered solution (like PBS) by adjusting the pH to approximately 6.8-7.0 with a suitable base (e.g., NaOH or triethanolamine).[5] This ensures it remains soluble and avoids precipitation in your culture medium.[5]

Q3: What concentration range of Ensulizole is typically non-toxic to cells in culture?

A3: Ensulizole is generally considered to have low toxicity in in vitro models.[6][7][8] However, the non-toxic concentration can vary significantly depending on the cell line and experimental conditions. It is essential to perform a dose-response cytotoxicity assay (e.g., MTT or Neutral Red Uptake) to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell type before proceeding with photoprotection assays.[6][9] Studies have shown it to be non-phototoxic in 3T3 fibroblasts at various tested concentrations.[6]

Q4: Can Ensulizole generate reactive oxygen species (ROS)?

A4: Yes, upon photoexcitation by UV radiation, Ensulizole is capable of generating reactive oxygen species (ROS), including singlet oxygen.[2][10][11] While it protects against direct DNA damage like cyclobutane pyrimidine dimers, this photosensitization can lead to oxidative damage to DNA, proteins, and lipids.[2][10][12] Therefore, assessing both its protective and potential pro-oxidant effects is crucial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation in Culture Medium 1. Incorrect pH: The pH of the medium may be too low, causing the Ensulizole to come out of solution.[5] 2. High Concentration: The concentration of Ensulizole may exceed its solubility limit in the specific medium.1. Adjust pH: Ensure your final formulation containing Ensulizole has a pH between 6.8 and 7.0.[5] 2. Check Solubility: Prepare a fresh stock solution and verify its solubility at the desired concentration in a small volume of your specific cell culture medium before adding it to your main experiment. 3. Use Salt Form: Confirm you are using a neutralized salt form of Ensulizole.
Unexpected Cytotoxicity 1. ROS Generation: UV irradiation of Ensulizole can produce ROS, leading to cell death.[2][10] 2. Incorrect Concentration: The concentration used may be above the cytotoxic threshold for your specific cell line. 3. Contamination: The Ensulizole stock or culture medium may be contaminated.1. Include ROS Scavengers: Consider including an antioxidant like N-acetylcysteine as a control to determine if cytotoxicity is ROS-mediated. 2. Perform Dose-Response: Conduct a thorough cytotoxicity test (e.g., MTT assay) with and without UV exposure to establish a safe working concentration. 3. Filter Sterilize: Always filter-sterilize your Ensulizole stock solution before adding it to the cell culture medium.
High Variability in Results 1. Uneven UV Exposure: Inconsistent UV lamp output or uneven cell distribution can lead to variable results.[13] 2. Inconsistent Compound Application: Uneven application of the Ensulizole solution to the cells. 3. Cell Density: Variations in cell seeding density across wells.1. Calibrate UV Source: Regularly check the irradiance of your UV source and ensure a uniform beam across the entire plate.[13] 2. Ensure Homogeneity: Mix the medium gently after adding Ensulizole to ensure a uniform concentration in each well. 3. Standardize Seeding: Use a consistent cell seeding protocol and verify cell confluence before starting the experiment.
Low Photoprotective Effect 1. Suboptimal Concentration: The concentration of Ensulizole may be too low to provide adequate UVB absorption. 2. Incorrect UV Wavelength: Ensulizole is a UVB filter and will not be effective against UVA-induced damage.[3] 3. Degradation: The Ensulizole solution may have degraded due to improper storage.1. Optimize Concentration: Test a range of non-toxic concentrations to find the optimal level for photoprotection. 2. Verify UV Source: Ensure your UV source is emitting the correct UVB wavelength (290-320 nm). 3. Proper Storage: Store Ensulizole solutions protected from light and at the recommended temperature.

Data Presentation

Table 1: Physicochemical Properties of Ensulizole

PropertyValueReference(s)
IUPAC Name 2-Phenyl-1H-benzimidazole-5-sulfonic acid[1]
Molecular Formula C₁₃H₁₀N₂O₃S[1]
Molecular Weight 274.3 g/mol [1]
Primary Absorption UVB (Peak ~306 nm)[1]
Solubility Water-soluble (as a salt at pH > 6.8)[1][5]

Table 2: Recommended Ensulizole Concentration Ranges for In Vitro Assays

Assay TypeCell Line ExampleSuggested Concentration RangeNotes
Cytotoxicity (MTT) Human Keratinocytes (HaCaT), 3T3 Fibroblasts0.1 - 500 µMDetermine the IC50 and select non-toxic concentrations for subsequent assays.
ROS Measurement Human Keratinocytes (HaCaT)10 - 200 µMHigher concentrations may increase ROS generation upon UV exposure.[2]
DNA Damage (Comet Assay) Human Lymphocytes10 - 100 µMAssess both protection from UV-induced breaks and potential for Ensulizole-induced damage.[2]
In Vitro SPF N/A (Spectrophotometric)1 - 4% (w/v) in solutionCorrelates to approved usage levels in commercial products.[6][9]

Note: These are starting ranges. The optimal concentration must be determined empirically for each specific cell line and experimental setup.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay for Phototoxicity

This protocol assesses cell viability by measuring the metabolic conversion of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by living cells.[14][15][16]

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of neutralized Ensulizole. Prepare two identical plates: one for UV exposure (+UV) and one to be kept in the dark (-UV).

  • Incubation: Incubate the cells with Ensulizole for 1-2 hours.

  • UVB Irradiation: Remove the medium from the +UV plate and wash cells with PBS. Add a thin layer of PBS to each well. Expose the plate to a calibrated UVB source (e.g., 50 mJ/cm²). The -UV plate should be kept in a dark incubator during this time.

  • Post-Irradiation Incubation: Remove the PBS, add fresh medium (with or without Ensulizole as per experimental design), and incubate both plates for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14]

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19][20]

  • Cell Seeding: Seed cells in a 96-well plate (preferably black-walled, clear-bottom) or on glass coverslips and grow to 70-80% confluence.

  • Treatment: Treat cells with the desired non-toxic concentrations of Ensulizole for 1-2 hours.

  • DCFH-DA Loading: Remove the medium, wash cells with warm PBS, and add 10-25 µM DCFH-DA solution in serum-free medium.[18][20] Incubate for 30 minutes at 37°C in the dark.[21][22]

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

  • UVB Irradiation: Add PBS to the wells and expose the cells to UVB radiation.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[18] The excitation/emission maxima for DCF are approximately 495/529 nm.[18][20]

Visualizations

G Experimental Workflow for In Vitro Photoprotection Assay cluster_prep Preparation cluster_treat Treatment & Exposure cluster_assay Assay & Analysis prep_cells Seed Cells in 96-well plate treat Treat cells with Ensulizole prep_cells->treat prep_ensulizole Prepare Ensulizole Working Solutions prep_ensulizole->treat uvb UVB Irradiation treat->uvb no_uvb No Irradiation (Dark Control) treat->no_uvb incubate Incubate for 24-48 hours uvb->incubate no_uvb->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance/ Fluorescence assay->read analyze Data Analysis & Comparison read->analyze

Caption: Workflow for assessing Ensulizole's photoprotective efficacy.

G Simplified UVB-Induced Signaling Pathway UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS MAPK MAPK Pathway (ERK, p38, JNK) UVB->MAPK activates Ensulizole Ensulizole Ensulizole->UVB Blocks ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates AP1 AP-1 Activation MAPK->AP1 Damage Inflammation & Cell Damage NFkB->Damage AP1->Damage

Caption: UVB radiation activates pathways leading to cell damage.

References

Technical Support Center: Improving the Photostability of Ensulizole in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of photostable cosmetic formulations containing Ensulizole (Phenylbenzimidazole Sulfonic Acid).

Frequently Asked Questions (FAQs)

Q1: What is Ensulizole and why is its photostability a concern?

Ensulizole, also known as Phenylbenzimidazole Sulfonic Acid, is a water-soluble UVB filter with a peak absorbance at approximately 306 nm.[1] While considered relatively photostable compared to some other UV filters, its photostability is a concern because, upon exposure to UV radiation, it can generate reactive oxygen species (ROS).[2] This process can lead to the degradation of Ensulizole itself and potentially cause damage to other formulation ingredients and, more importantly, to skin cells.

Q2: What are the primary degradation pathways of Ensulizole upon UV exposure?

The photodegradation of Ensulizole is primarily initiated by the absorption of UVB radiation, leading to the formation of an excited triplet state and a radical cation.[3] This initiates a cascade of reactions, including the generation of ROS, which can lead to two main degradation pathways:

  • Desulfonation: Cleavage of the sulfonic acid group from the benzimidazole ring.

  • Benzimidazole Ring Cleavage: Opening of the core benzimidazole structure.[3]

Hydroxylation of the benzene rings can also occur, particularly in the presence of other photosensitizers.[4]

Q3: How does pH affect the photostability of Ensulizole?

The pH of the formulation can significantly influence the photostability of Ensulizole. Both acidic and basic conditions have been shown to facilitate its direct photolysis in aqueous solutions.[3] Therefore, maintaining a pH close to neutral is generally recommended to enhance its stability.

Q4: Can Ensulizole be stabilized by other UV filters?

Yes, Ensulizole can be used to stabilize other, less stable UV filters like avobenzone.[1] Conversely, its own photostability can be influenced by the other filters in the formulation. The overall photostability of the final product depends on the complex interactions between all ingredients.

Q5: What is the role of antioxidants in improving Ensulizole's photostability?

Antioxidants play a crucial role in mitigating the photodegradation of Ensulizole. They function by quenching the ROS generated upon UV exposure, thereby inhibiting the degradation cascade. Vitamin E (alpha-tocopherol) and botanical extracts rich in polyphenols, such as grape seed extract, have been shown to be effective in stabilizing UV filters.[5][6]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Rapid decrease in SPF value of the formulation after UV exposure. Ensulizole photodegradation.1. Optimize pH: Ensure the formulation pH is in the neutral range (6.5-7.5).2. Incorporate Antioxidants: Add effective antioxidants like Vitamin E (0.1-1.0%) or Grape Seed Extract (0.5-2.0%) to the formulation.3. Combine with other photostable UV filters: Use Ensulizole in combination with other stable UV filters to provide broad-spectrum protection and potentially enhance overall stability.
Discoloration or change in odor of the formulation after light exposure. Formation of degradation byproducts.1. Identify Degradation Products: Use analytical techniques like HPLC-MS to identify the byproducts.2. Chelating Agents: If metal ions are suspected to catalyze degradation, add a chelating agent like EDTA.3. Light-Protective Packaging: Package the final product in opaque or UV-protective containers.
Inconsistent results in photostability testing. Issues with the experimental setup or protocol.1. Standardize Protocol: Ensure a consistent and validated photostability testing protocol is followed (see Experimental Protocols section).2. Control Environmental Factors: Control temperature and humidity during irradiation.3. Homogeneous Sample Application: Ensure a uniform and consistent thickness of the formulation film on the substrate.

Quantitative Data Summary

Table 1: Photodegradation of Ensulizole Under Different Conditions

Condition Parameter Value Reference
Aqueous Solution (pH 6.8)Quantum Yield of Direct Photolysis2.70 x 10⁻⁴[3]
4% Ensulizole GelSPF after 2 hours UV exposureDrop from 15 to 8-10SPF List

Experimental Protocols

In Vitro Photostability Testing using HPLC

This protocol outlines a method to quantify the degradation of Ensulizole in a cosmetic formulation after exposure to a controlled dose of UV radiation.

1.1. Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Solar simulator with a controlled UV output

  • Polymethyl methacrylate (PMMA) plates

  • Sonicator

  • Syringe filters (0.45 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

  • Ensulizole analytical standard

1.2. Procedure:

  • Sample Preparation:

    • Accurately weigh and apply a thin, uniform film of the cosmetic formulation onto a PMMA plate (e.g., 1.0 mg/cm²).

    • Prepare at least three replicate plates for each formulation and control.

    • Prepare "dark control" samples by wrapping identical plates in aluminum foil.

  • Irradiation:

    • Place the sample plates under the solar simulator.

    • Expose the plates to a defined dose of UV radiation (e.g., 10 MEDs or a specific J/cm²).

    • Keep the dark control samples at the same temperature and for the same duration without irradiation.

  • Extraction:

    • After irradiation, place each PMMA plate into a beaker containing a known volume of methanol.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the film and extraction of Ensulizole.

  • HPLC Analysis:

    • Filter the extracts through a 0.45 µm syringe filter into HPLC vials.

    • Prepare a calibration curve using standard solutions of Ensulizole in methanol.

    • Inject the samples onto the HPLC system.

    • HPLC Conditions (Example):

      • Mobile Phase: Methanol:Water with 0.1% Formic Acid (e.g., 60:40 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 306 nm

      • Column Temperature: 30 °C

  • Data Analysis:

    • Quantify the concentration of Ensulizole in the irradiated and dark control samples using the calibration curve.

    • Calculate the percentage of Ensulizole degradation: % Degradation = [(C_dark - C_irradiated) / C_dark] * 100 where C_dark is the concentration in the dark control and C_irradiated is the concentration in the irradiated sample.

In Vitro Photostability Testing using UV Spectroscopy

This method assesses photostability by measuring the change in the UV absorbance spectrum of a thin film of the formulation before and after UV irradiation.

2.1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

  • PMMA plates

2.2. Procedure:

  • Sample Preparation:

    • Apply a thin, uniform film of the cosmetic formulation onto a PMMA plate (e.g., 1.0 mg/cm²).

  • Initial Absorbance Measurement:

    • Measure the initial UV absorbance spectrum of the film from 290 to 400 nm.

  • Irradiation:

    • Expose the plate to a defined dose of UV radiation under the solar simulator.

  • Final Absorbance Measurement:

    • After irradiation, measure the final UV absorbance spectrum of the same film.

  • Data Analysis:

    • Compare the pre- and post-irradiation spectra. A significant decrease in absorbance at Ensulizole's peak (around 306 nm) indicates photodegradation.

    • Calculate the change in the area under the curve (AUC) in the UVB range to quantify the loss of protection.

Visualizations

Ensulizole_Photodegradation_Pathway Ensulizole Ensulizole (Ground State) Excited_Ensulizole Ensulizole* (Excited State) Ensulizole->Excited_Ensulizole UVB Radiation Degradation_Products Degradation Products (Desulfonation, Ring Cleavage) Ensulizole->Degradation_Products Leads to ROS Reactive Oxygen Species (ROS) Excited_Ensulizole->ROS Generates ROS->Ensulizole Attacks Antioxidants Antioxidants (e.g., Vitamin E) Antioxidants->ROS Quenches

Caption: Ensulizole Photodegradation and Stabilization Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Formulation Cosmetic Formulation Application Apply thin film to PMMA plate Formulation->Application Dark_Control Prepare Dark Control Application->Dark_Control Irradiation UV Irradiation (Solar Simulator) Application->Irradiation Extraction Extraction with Solvent Dark_Control->Extraction Irradiation->Extraction Analysis HPLC or UV-Vis Analysis Extraction->Analysis Quantification Quantify Ensulizole Concentration Analysis->Quantification Calculation Calculate % Degradation Quantification->Calculation

Caption: Workflow for Ensulizole Photostability Testing.

References

Addressing matrix effects in the analysis of Ensulizole in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Ensulizole in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of Ensulizole?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Ensulizole, particularly in complex biological matrices like plasma or urine, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][2] This interference arises from competition between Ensulizole and matrix components for ionization in the mass spectrometer's ion source.[1]

Q2: What are the most common sources of matrix effects in biological samples?

A2: The primary sources of matrix effects in biological samples such as plasma, serum, blood, and urine include:

  • Endogenous components: Phospholipids, proteins, salts, and other small molecules naturally present in the biological fluid.[2]

  • Exogenous components: Anticoagulants (e.g., heparin), dosing vehicles, stabilizers, and co-administered medications.[2]

Q3: How can I qualitatively and quantitatively assess matrix effects for Ensulizole analysis?

A3:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of Ensulizole solution is infused into the LC eluent after the analytical column, and a blank matrix extract is injected. Any deviation in the Ensulizole signal baseline indicates the presence of matrix effects.

  • Quantitative Assessment (Post-Extraction Spiking): This is the "gold standard" for quantifying matrix effects.[2] The response of Ensulizole in a post-extraction spiked blank matrix sample is compared to the response of Ensulizole in a neat (pure) solvent. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of Ensulizole in complex samples.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Contamination: Buildup of matrix components on the analytical column.* Implement a robust sample clean-up procedure (e.g., SPE). * Use a guard column to protect the analytical column. * Develop a column washing method to be used between sample batches.
Inappropriate Injection Solvent: The sample solvent is significantly stronger than the initial mobile phase.* Ensure the injection solvent is as weak as or weaker than the initial mobile phase. * If a strong solvent is necessary for solubility, inject a smaller volume.
High Backpressure Column or Frit Blockage: Particulate matter from the sample matrix blocking the column inlet frit or the column itself.* Filter all samples and mobile phases before use. * Use an in-line filter before the analytical column. * If blockage occurs, try back-flushing the column (if permitted by the manufacturer).
Inconsistent or Non-Reproducible Results Variable Matrix Effects: Differences in the composition of the matrix between individual samples.* Use a stable isotope-labeled internal standard (SIL-IS) for Ensulizole if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation. * Optimize the sample preparation method to remove a wider range of interfering components.
Sample Degradation: Ensulizole may be unstable in the sample matrix under certain storage or processing conditions.* Investigate the stability of Ensulizole in the specific matrix at different temperatures (room temperature, refrigerated, frozen). * Minimize freeze-thaw cycles of the samples.[3] * Process samples as quickly as possible.
Low Signal Intensity or Complete Signal Loss (Ion Suppression) Co-elution with Suppressing Agents: Phospholipids from plasma or salts from urine are common causes of ion suppression.[2][4]* Chromatographic Separation: Modify the LC gradient to separate Ensulizole from the suppression zone. The post-column infusion experiment is crucial for identifying this zone. * Sample Preparation: Employ a sample preparation technique specifically designed to remove the interfering compounds (e.g., phospholipid removal plates for plasma, or more rigorous SPE for urine).[5]
Suboptimal Ionization Source Conditions: The settings of the ion source (e.g., temperature, gas flows, voltage) may not be optimal for Ensulizole in the presence of the sample matrix.* Re-optimize the ion source parameters by infusing an Ensulizole standard mixed with a blank matrix extract.

Experimental Protocols

Generic Solid-Phase Extraction (SPE) for Ensulizole from Human Plasma

This protocol is a general starting point and should be optimized for your specific application.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

  • Human plasma sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water and methanol

  • Internal Standard (IS) working solution

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading:

    • Pre-treat 200 µL of plasma by adding 20 µL of IS solution and vortexing.

    • Dilute the pre-treated plasma with 800 µL of 0.1% formic acid in water.

    • Load the diluted sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Perform a second wash with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute Ensulizole and the IS with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protein Precipitation (PPT) for Ensulizole from Human Plasma

A simpler but generally "dirtier" sample preparation method.

Materials:

  • Human plasma sample

  • Acetonitrile (LC-MS grade) containing 0.1% formic acid

  • Internal Standard (IS) working solution

Procedure:

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of IS solution and vortex.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness.

    • Reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

While specific quantitative data for Ensulizole matrix effects across various complex samples is not extensively published, the following table provides a general overview of expected matrix effects and recovery based on the chosen sample preparation method. These values are illustrative and should be experimentally determined during method validation.

Sample Preparation Method Complex Matrix Expected Matrix Effect (%ME) Expected Analyte Recovery (%) Comments
Protein Precipitation (PPT) Human PlasmaHigh (significant suppression likely)> 85%Fast and simple, but results in the "dirtiest" extract, with high levels of phospholipids and other endogenous components. Prone to significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) Human Plasma/UrineModerate to Low70 - 90%Can provide cleaner extracts than PPT, but recovery of polar analytes like Ensulizole might be lower and method development can be more time-consuming.[6]
Solid-Phase Extraction (SPE) Human Plasma/Urine/Environmental WaterLow> 80%Generally provides the cleanest extracts and highest analyte concentration, leading to minimized matrix effects. Method development is required to optimize the sorbent and wash/elution solvents.[5]

Note: %ME is calculated as [(Response in matrix / Response in neat solution) - 1] * 100. A negative value indicates suppression, and a positive value indicates enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Cleanup Clean-up/ Concentration Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Inject Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A generalized experimental workflow for the analysis of Ensulizole in complex samples.

troubleshooting_logic Start Problem Encountered (e.g., Poor Peak Shape, Low Signal) Check_LC Review LC Method - Gradient appropriate? - Column integrity? Start->Check_LC Check_Sample_Prep Evaluate Sample Prep - Sufficient cleanup? - Analyte recovery? Start->Check_Sample_Prep Check_MS Assess MS Parameters - Source conditions optimal? - Contamination? Start->Check_MS Optimize_LC Optimize LC Separation (e.g., modify gradient) Check_LC->Optimize_LC Improve_Cleanup Enhance Sample Cleanup (e.g., change SPE sorbent) Check_Sample_Prep->Improve_Cleanup Clean_MS Clean Ion Source Check_MS->Clean_MS Resolved Problem Resolved Optimize_LC->Resolved Improve_Cleanup->Resolved Clean_MS->Resolved

References

Minimizing interference in spectroscopic analysis of Ensulizole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of Ensulizole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the UV-Vis spectroscopic analysis of Ensulizole?

A1: Interference in the UV-Vis analysis of Ensulizole, which has a primary absorbance peak around 302 nm, can arise from several sources:

  • Spectral Overlap: Other UV filters commonly used in sunscreen formulations, such as Avobenzone, Oxybenzone, and Octisalate, have absorption spectra that can overlap with Ensulizole's spectrum, leading to artificially inflated absorbance readings.

  • Matrix Effects: Excipients in cosmetic and pharmaceutical formulations (e.g., oils, emulsifiers, and polymers) can cause light scattering or exhibit background absorbance, resulting in baseline shifts and inaccurate measurements.

  • Solvent Effects: The polarity of the solvent can influence the absorption spectrum of Ensulizole, causing shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity. Using a solvent that is not transparent in the measurement range can also be a source of interference.

  • Particulates and Turbidity: Undissolved excipients or contaminants in the sample can scatter light, leading to a sloping baseline and erroneous absorbance values.

Q2: I am observing a broad, poorly defined peak for Ensulizole in my UV-Vis spectrum. What could be the cause?

A2: A poorly defined peak for Ensulizole can be attributed to a few factors:

  • Overlapping Spectra: As mentioned above, the presence of other UV filters with similar absorption profiles can lead to a composite spectrum where individual peaks are not well-resolved.

  • High Sample Concentration: At high concentrations, deviations from the Beer-Lambert law can occur, leading to peak broadening and non-linearity. Diluting the sample to an appropriate concentration is recommended.

  • Solvent Polarity: The choice of solvent can affect the spectral shape. It is advisable to use a consistent, high-purity solvent for all measurements, including the blank.

Q3: My HPLC-UV analysis of Ensulizole shows shifting retention times and poor peak shape. What are the likely causes?

A3: In HPLC-UV analysis, inconsistent retention times and poor peak shape for Ensulizole can be caused by:

  • Matrix Effects: Co-eluting matrix components from the sample can interact with the analyte or the stationary phase, affecting retention and peak symmetry. Proper sample cleanup is crucial to minimize these effects.

  • Mobile Phase Issues: Inconsistent mobile phase composition, pH fluctuations, or inadequate degassing can lead to retention time drift.

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to poor peak shape and loss of resolution. Using a guard column and ensuring proper column washing can extend its lifespan.

  • Inappropriate Mobile Phase: The choice of mobile phase, including its composition and pH, is critical for achieving good separation and peak shape for an ionizable compound like Ensulizole (a sulfonic acid).

Troubleshooting Guides

UV-Vis Spectrophotometry
Problem Possible Cause Suggested Solution
High background absorbance or sloping baseline Light scattering from suspended particles or turbidity in the sample.- Filter the sample through a 0.45 µm syringe filter.- Centrifuge the sample and analyze the supernatant.- Apply a baseline correction algorithm.
Inconsistent or non-reproducible absorbance readings - Fluctuations in lamp intensity.- Temperature changes.- Dirty or scratched cuvettes.- Allow the instrument to warm up sufficiently.- Maintain a stable laboratory temperature.- Clean cuvettes thoroughly before each use and handle them with care.
Absorbance values are too high (> 2 AU) The sample concentration is too high, leading to deviations from Beer's Law.Dilute the sample with a suitable solvent to bring the absorbance into the linear range (typically 0.1 - 1.0 AU).
Unexpected peaks in the spectrum Contamination of the sample, solvent, or cuvette.- Use high-purity solvents.- Run a blank spectrum of the solvent to check for impurities.- Ensure cuvettes are properly cleaned.
HPLC-UV Analysis
Problem Possible Cause Suggested Solution
Baseline drift or noise - Contaminated or improperly prepared mobile phase.- Air bubbles in the system.- Detector lamp aging.- Use freshly prepared, filtered, and degassed mobile phase.- Purge the pump to remove air bubbles.- Replace the detector lamp if necessary.
Co-eluting interfering peaks Inadequate chromatographic separation from other UV filters or matrix components.- Optimize the mobile phase composition (e.g., gradient, pH).- Use a different stationary phase with higher selectivity.- Employ a more effective sample cleanup procedure.
Low recovery of Ensulizole - Inefficient sample extraction.- Adsorption of the analyte to labware.- Optimize the extraction solvent and procedure.- Use silanized glassware to prevent adsorption.

Quantitative Data Summary

Table 1: UV Absorption Maxima (λmax) of Ensulizole and Potential Interfering UV Filters

UV Filter Typical λmax (nm) Potential for Spectral Overlap with Ensulizole (λmax ~302 nm)
Ensulizole ~ 302-
Avobenzone~ 357Low
Oxybenzone~ 288, ~ 325High
Octocrylene~ 303High
Octisalate~ 305High
Homosalate~ 306High

Table 2: Typical HPLC-UV Method Validation Parameters for Ensulizole Analysis

Parameter Typical Range/Value
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ)0.15 - 0.6 µg/mL
Recovery95 - 105%

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Determination of Ensulizole
  • Sample Preparation: a. Accurately weigh a portion of the cosmetic product containing Ensulizole. b. Disperse the sample in a suitable solvent (e.g., methanol or ethanol) and sonicate for 15 minutes to ensure complete dissolution of Ensulizole. c. Transfer the solution to a volumetric flask and dilute to a known volume with the solvent. d. If the solution is turbid, centrifuge a portion at 5000 rpm for 10 minutes and use the clear supernatant for analysis. e. Perform a serial dilution to bring the theoretical concentration of Ensulizole into the linear range of the spectrophotometer.

  • Instrument Setup and Measurement: a. Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes. b. Set the wavelength range to scan from 250 nm to 400 nm. c. Use the same solvent as used for sample preparation to zero the instrument (blank). d. Measure the absorbance of the prepared sample solution in a 1 cm quartz cuvette. e. Identify the absorbance maximum (λmax) around 302 nm.

  • Quantification: a. Prepare a series of standard solutions of Ensulizole of known concentrations. b. Measure the absorbance of each standard at the determined λmax. c. Construct a calibration curve by plotting absorbance versus concentration. d. Determine the concentration of Ensulizole in the sample by interpolating its absorbance on the calibration curve.

Protocol 2: HPLC-UV Method for the Determination of Ensulizole
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and a phosphate buffer (pH adjusted to ~3.0) is commonly used. A typical starting condition is 60:40 (Methanol:Buffer).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 302 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation: a. Follow the same initial sample preparation steps as in the UV-Vis protocol (weighing, dispersion, sonication, and dilution). b. After dilution, filter the sample extract through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. b. Inject the prepared sample and standard solutions. c. Identify the Ensulizole peak based on its retention time compared to a standard. d. Quantify the amount of Ensulizole in the sample by comparing the peak area with that of the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup Options cluster_analysis Analysis weigh Weigh Sample disperse Disperse in Solvent & Sonicate weigh->disperse dilute Dilute to Volume disperse->dilute cleanup Sample Cleanup dilute->cleanup uv_vis UV-Vis Spectrophotometry dilute->uv_vis Direct Analysis (if no interferents) centrifuge Centrifuge cleanup->centrifuge for turbid solutions filter Filter (0.45 µm) cleanup->filter for all samples centrifuge->uv_vis hplc HPLC-UV filter->hplc

Caption: General experimental workflow for minimizing interference in Ensulizole analysis.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_uv UV-Vis Troubleshooting rect_node rect_node start Inaccurate Results? is_hplc Using HPLC? start->is_hplc Yes is_uv Using UV-Vis? start->is_uv No check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) is_hplc->check_mobile_phase check_column Inspect Column (Age, Contamination) is_hplc->check_column improve_cleanup Improve Sample Cleanup (SPE, LLE) is_hplc->improve_cleanup check_blank Check Blank (Solvent Purity) is_uv->check_blank check_dilution Check Dilution (Is absorbance in linear range?) is_uv->check_dilution apply_correction Apply Baseline Correction is_uv->apply_correction consider_hplc Consider HPLC for Separation is_uv->consider_hplc

Technical Support Center: Managing Ensulizole-Induced Oxidative Stress in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Ensulizole-induced oxidative stress in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ensulizole and why is it used in our research?

A1: Ensulizole, or 2-phenylbenzimidazole-5-sulfonic acid (PBSA), is a water-soluble chemical agent that primarily absorbs ultraviolet B (UVB) radiation.[1] It is commonly used in sunscreen formulations. In a research context, it may be studied for its photoprotective properties, or as a tool to investigate the cellular effects of UVB radiation and photosensitization.

Q2: What is the mechanism behind Ensulizole-induced oxidative stress?

A2: Upon exposure to UVA or UVB radiation, Ensulizole can become photoexcited. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and other free radicals.[1][2][3] This process, known as photosensitization, can lead to an imbalance in the cellular redox state, resulting in oxidative stress.

Q3: What are the cellular consequences of Ensulizole-induced oxidative stress?

A3: The generation of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA.[2][3] A specific consequence of Ensulizole's photosensitizing effect is the oxidation of guanine bases in DNA, which can lead to DNA strand breaks and mutations.[3] This can ultimately compromise cell viability and function.

Q4: Are there any known strategies to mitigate this oxidative stress?

A4: Yes, co-incubation with antioxidants is a primary strategy. Antioxidants can help to neutralize the excess ROS generated during the photosensitization process. Commonly used antioxidants in cell culture for mitigating oxidative stress include N-acetylcysteine (NAC) and Vitamin E (or its water-soluble analog, Trolox).[4] Some formulations of products containing Ensulizole already include antioxidants like Vitamin E, Vitamin C derivatives, or green tea extracts to counteract ROS generation.[2]

Q5: Which cell lines are suitable for studying Ensulizole's effects?

A5: Human keratinocyte cell lines, such as HaCaT cells, are a relevant model for studying the phototoxic effects of sunscreen agents like Ensulizole, as they represent the primary cell type of the epidermis, the main target of UV radiation.[5][6][7][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death after Ensulizole treatment and UV exposure. Ensulizole concentration is too high, leading to excessive ROS production and phototoxicity.Perform a dose-response experiment to determine the optimal, non-lethal concentration of Ensulizole for your specific cell line and experimental conditions.
UV irradiation dose is too high, causing direct cellular damage independent of Ensulizole.Titrate the UVA/UVB dose to a level that does not cause significant cell death on its own but is sufficient to induce a measurable photosensitizing effect with Ensulizole.
High variability in ROS measurements between experiments. Inconsistent UV light source intensity or duration.Ensure consistent and calibrated UV irradiation conditions for all experiments. Use a radiometer to measure the UV dose accurately.
Cell confluence and health vary between experiments.Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.
Antioxidant treatment does not reduce oxidative stress. The chosen antioxidant is not effective against the specific ROS generated by Ensulizole.Test a panel of antioxidants with different mechanisms of action (e.g., a glutathione precursor like NAC, and a lipid-soluble antioxidant like Vitamin E).
The concentration of the antioxidant is insufficient.Perform a dose-response curve for the antioxidant to find the optimal protective concentration without causing cytotoxicity itself.
The timing of antioxidant addition is not optimal.Add the antioxidant prior to or concurrently with Ensulizole and UV exposure to ensure it is present to neutralize ROS as they are generated.

Quantitative Data Summary

Ensulizole Concentration (µM)UV Dose (J/cm²)Relative ROS Levels (Fold Change vs. Control)Oxidized Guanine (8-oxo-dG) Levels (Relative Units)Cell Viability (%)
0 (Control)51.01.0100
1051.51.895
5053.24.580
10056.89.265
200512.515.740

Note: The values in this table are for illustrative purposes to demonstrate the expected dose-dependent trend and are not derived from a single specific study.

Experimental Protocols

Protocol 1: Assessment of Ensulizole-Induced Phototoxicity and Cell Viability (MTT Assay)
  • Cell Seeding: Seed human keratinocytes (e.g., HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Ensulizole Treatment: Prepare a range of Ensulizole concentrations in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the Ensulizole solutions to the respective wells. Include a vehicle control (medium without Ensulizole).

  • Incubation: Incubate the cells with Ensulizole for 1-4 hours at 37°C and 5% CO₂.

  • UV Irradiation:

    • Remove the Ensulizole-containing medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Add 100 µL of PBS to each well.

    • Expose the plate to a controlled dose of UVA (e.g., 5-10 J/cm²) or UVB (e.g., 50-200 mJ/cm²) using a calibrated UV lamp. Have a corresponding plate that is not irradiated as a dark control.

  • Post-Irradiation Incubation: Remove the PBS and add fresh, complete culture medium. Incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Intracellular ROS (DCFDA Assay)
  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • DCFDA Loading: 30-45 minutes before UV irradiation, add 2',7'-dichlorofluorescin diacetate (DCFDA) to each well to a final concentration of 10-20 µM. Incubate in the dark.

  • UV Irradiation: Follow step 4 from Protocol 1.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Express ROS levels as a fold change in fluorescence intensity relative to the untreated control.

Visualizations

Ensulizole_Oxidative_Stress_Pathway cluster_0 Cellular Environment cluster_1 Oxidative Stress Cascade cluster_2 Cellular Targets Ensulizole Ensulizole Ensulizole_Excited Excited Ensulizole* Ensulizole->Ensulizole_Excited UV UVA/UVB Radiation UV->Ensulizole Absorption Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Oxygen->ROS Ensulizole_Excited->Oxygen Energy Transfer Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage DNA DNA (Guanine oxidation) Oxidative_Damage->DNA Lipids Lipids Oxidative_Damage->Lipids Proteins Proteins Oxidative_Damage->Proteins

Caption: Signaling pathway of Ensulizole-induced oxidative stress.

Troubleshooting_Workflow Start High Cell Death or High ROS Observed Check_Ensulizole Is Ensulizole concentration optimized? Start->Check_Ensulizole Check_UV Is UV dose optimized? Check_Ensulizole->Check_UV Yes Optimize_Ensulizole Perform Dose-Response (Lower Concentration) Check_Ensulizole->Optimize_Ensulizole No Optimize_UV Perform Dose-Response (Lower Dose) Check_UV->Optimize_UV No Consider_Antioxidant Consider Antioxidant Co-treatment Check_UV->Consider_Antioxidant Yes Optimize_Ensulizole->Check_UV Optimize_UV->Consider_Antioxidant Select_Antioxidant Select Antioxidant (e.g., NAC, Vitamin E) Consider_Antioxidant->Select_Antioxidant Optimize_Antioxidant Optimize Antioxidant Concentration and Timing Select_Antioxidant->Optimize_Antioxidant Re_evaluate Re-evaluate Cell Viability/ROS Optimize_Antioxidant->Re_evaluate Success Experiment Optimized Re_evaluate->Success Problem Solved Failure Consult Literature/ Technical Support Re_evaluate->Failure Problem Persists

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Ensulizole Using a USP Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Ensulizole, a common UV filter in sunscreen products. The validation of these methods is benchmarked against the United States Pharmacopeia (USP) reference standard, ensuring the accuracy and reliability of the results. This document details the experimental protocols and presents a comparative analysis of performance data for the official USP titrimetric method and modern chromatographic and spectrophotometric alternatives.

Overview of Analytical Methods for Ensulizole Assay

The accurate quantification of Ensulizole is critical for ensuring the quality and efficacy of pharmaceutical and cosmetic formulations. The USP provides an official titration method for the assay of Ensulizole. However, with advancements in analytical instrumentation, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are now widely adopted for their specificity, sensitivity, and efficiency. This guide will compare these three methods based on their validation parameters as per the International Council for Harmonisation (ICH) and USP guidelines.

Comparison of Method Performance

The choice of an analytical method depends on various factors, including the intended purpose, sample matrix, and available resources. The following table summarizes the key performance characteristics of the Titrimetric, HPLC-UV, and UV-Vis Spectrophotometric methods for the assay of Ensulizole.

Validation Parameter Titrimetric Method (USP) HPLC-UV Method UV-Vis Spectrophotometric Method
Principle Acid-base titrationReversed-phase chromatography with UV detectionMeasurement of UV absorbance
Specificity Moderate (potential for interference from other acidic or basic substances)High (separation from impurities and excipients)Moderate (potential for interference from substances absorbing at the same wavelength)
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.5 - 101.5%
Precision (% RSD) ≤ 2.0%≤ 1.0%≤ 1.5%
Linearity (r²) Not Applicable≥ 0.999≥ 0.999
Range 80 - 120% of the theoretical concentration1 - 50 µg/mL2 - 20 µg/mL
Limit of Detection (LOD) Not typically determined for assay~0.1 µg/mL~0.2 µg/mL
Limit of Quantitation (LOQ) Not typically determined for assay~0.3 µg/mL~0.6 µg/mL
Robustness HighModerate (sensitive to changes in mobile phase, flow rate, and column temperature)High

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

USP Reference Standard

The Ensulizole USP Reference Standard is used for the preparation of standard solutions and to verify the performance of the analytical methods.

Titrimetric Method (Based on USP Monograph)

Principle: This method is based on the acidic nature of the sulfonic acid group in the Ensulizole molecule, which can be neutralized with a standardized basic solution.

Reagents and Equipment:

  • Ensulizole USP Reference Standard

  • 0.1 N Sodium Hydroxide (NaOH) volumetric solution, standardized

  • Phenolphthalein indicator

  • Analytical balance

  • Burette (50 mL, Class A)

  • Magnetic stirrer

Procedure:

  • Accurately weigh about 500 mg of Ensulizole and dissolve it in 50 mL of purified water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 N NaOH until a persistent pink color is observed.

  • Record the volume of NaOH consumed.

  • Perform a blank titration and make any necessary corrections.

  • Calculate the percentage of Ensulizole in the sample.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle: This method separates Ensulizole from other components in a sample matrix using a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 305 nm

  • Column Temperature: 30 °C

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Ensulizole USP Reference Standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

  • Sample Solution Preparation: Accurately weigh a quantity of the sample containing Ensulizole and dissolve it in the mobile phase to obtain a final concentration within the linear range of the method.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of Ensulizole in the sample by comparing the peak area of the sample with that of the standard solution.

UV-Vis Spectrophotometric Method

Principle: This method involves the measurement of the absorbance of an Ensulizole solution at its wavelength of maximum absorbance (λmax). The concentration is determined using the Beer-Lambert law.

Reagents and Equipment:

  • Ensulizole USP Reference Standard

  • Methanol (Spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Determination of λmax: Prepare a dilute solution of Ensulizole in methanol and scan it in the UV region (200-400 nm) to determine the wavelength of maximum absorbance. The λmax for Ensulizole is typically around 305 nm.

  • Standard Solution Preparation: Prepare a stock solution of Ensulizole USP Reference Standard in methanol. From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 to 20 µg/mL.

  • Sample Solution Preparation: Accurately weigh a quantity of the sample containing Ensulizole and dissolve it in methanol to obtain a final concentration within the linear range of the method.

  • Analysis: Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of Ensulizole in the sample solution from the calibration curve.

Method Validation Workflow and Signaling Pathways

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagrams illustrate the logical workflow for method validation and the signaling pathway concept in drug development where such validated methods are crucial.

G Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting cluster_implementation Implementation define_purpose Define Purpose & Scope select_method Select Analytical Method define_purpose->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol prepare_standards Prepare USP Reference Standards validation_protocol->prepare_standards perform_experiments Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) prepare_standards->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data statistical_analysis Statistical Analysis collect_data->statistical_analysis acceptance_criteria Compare with Acceptance Criteria statistical_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report method_implementation Implement for Routine Use validation_report->method_implementation ongoing_monitoring Ongoing Method Performance Monitoring method_implementation->ongoing_monitoring

Caption: A flowchart illustrating the key stages of analytical method validation.

G Role of Validated Assay in Drug Development cluster_discovery Drug Discovery cluster_development Preclinical & Clinical Development cluster_assay Validated Analytical Assay cluster_regulatory Regulatory Approval & Manufacturing target_id Target Identification (e.g., UV Radiation Damage) lead_opt Lead Optimization (e.g., Ensulizole Synthesis) target_id->lead_opt formulation Formulation Development lead_opt->formulation validated_method Validated Ensulizole Assay (Titration, HPLC, UV-Vis) formulation->validated_method stability Stability Studies stability->validated_method quality_control Quality Control Testing quality_control->validated_method regulatory_submission Regulatory Submission validated_method->regulatory_submission routine_manufacturing Routine Manufacturing & Batch Release regulatory_submission->routine_manufacturing

Caption: The central role of a validated assay in the drug development lifecycle.

Conclusion

The validation of analytical methods is a critical requirement for ensuring the quality of pharmaceutical and cosmetic products. While the USP titrimetric method provides a reliable and robust assay for Ensulizole, modern HPLC-UV and UV-Vis spectrophotometric methods offer significant advantages in terms of specificity, sensitivity, and throughput. The choice of method should be based on the specific application and regulatory requirements. This guide provides the necessary information for researchers and scientists to select and implement a validated analytical method for the accurate and reliable quantification of Ensulizole.

In Vivo Performance of Ensulizole: A Comparative Analysis with Commercial UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Ensulizole (Phenylbenzimidazole Sulfonic Acid) with other commercially available UV filters. Due to a lack of direct head-to-head comparative in vivo studies, this analysis compiles data from various independent studies to offer a comprehensive overview of performance characteristics, supported by detailed experimental protocols and visual diagrams of relevant biological pathways and testing workflows.

Executive Summary

Ensulizole is a water-soluble UVB filter known for its efficacy in lightweight, non-greasy sunscreen formulations.[1][2] It primarily absorbs radiation in the UVB spectrum (280-320 nm) and offers minimal to no protection against UVA rays.[1][2] Consequently, it is almost always formulated in combination with other UV filters to achieve broad-spectrum protection.[1] This guide will delve into the available in vivo data for Ensulizole in such formulations and compare it with the performance of other common UV filters like Avobenzone, Octocrylene, Titanium Dioxide, and Zinc Oxide. Safety and toxicological data indicate that Ensulizole is non-(photo)sensitizing, non-phototoxic, and has demonstrated low toxicity in various studies.[3][4][5]

Quantitative Data Comparison

The following tables summarize the in vivo Sun Protection Factor (SPF) data for various UV filters. It is crucial to note that the data presented is collated from different studies and does not represent direct head-to-head comparisons in a single, controlled experiment. Formulation characteristics, such as the base and the presence of other ingredients, can significantly influence the final SPF.

Table 1: In Vivo SPF Contribution of Ensulizole in Multi-Filter Formulations

Formulation DetailsEnsulizole ConcentrationOther UV FiltersReported SPFEnsulizole's Estimated SPF Contribution
SPF 30 Combination Product3%7.5% Octinoxate + 5% Titanium Dioxide30~3-4 SPF units[1]
Daily Moisturizer SPF 202%3% Avobenzone + 10% Homosalate20~2 SPF units[1]

Table 2: In Vivo SPF Data for Other Commercial UV Filters (from various sources)

UV FilterConcentrationFormulation DetailsReported SPF
Avobenzone (with Octocrylene for stabilization)3% (with 10% Octocrylene)Not specifiedVaries, contributes to broad-spectrum protection
Octocrylene10%Not specified~15-20 SPF units and stabilizes Avobenzone
Titanium Dioxide (nanosized)5% - 20%O/W CreamConcentration-dependent, from ~5 to ~16
Zinc Oxide5%Model formulationProvides broad-spectrum protection, specific SPF varies

Experimental Protocols

The in vivo determination of SPF and UVA Protection Factor (UVA-PF) is standardized to ensure reproducibility and comparability of data across different laboratories. The most widely accepted international standards are ISO 24444 for SPF and ISO 24443 for UVA-PF.

In Vivo Sun Protection Factor (SPF) Determination (ISO 24444:2019)

This method determines the level of protection a sunscreen provides against UVB-induced erythema (sunburn).

  • Subject Recruitment: A panel of healthy, fair-skinned human volunteers (typically skin phototypes I, II, and III) is recruited. The number of subjects is usually between 10 and 20.

  • Test Sites: Small, well-defined areas are marked on the subjects' backs.

  • Product Application: A precise amount of the sunscreen product (2.0 mg/cm²) is uniformly applied to the designated test sites. An unprotected site serves as a control.

  • UV Irradiation: After a drying period (typically 15-30 minutes), the test sites are exposed to a controlled dose of UV radiation from a solar simulator. The solar simulator's output is filtered to mimic the solar UV spectrum. A series of increasing UV doses are administered to both protected and unprotected skin.

  • Erythema Assessment: The presence and intensity of erythema are visually assessed by a trained evaluator 16 to 24 hours after UV exposure. The Minimal Erythemal Dose (MED) is determined for both unprotected (MEDu) and protected (MEDp) skin. The MED is the lowest UV dose that produces the first perceptible, well-defined erythema.

  • SPF Calculation: The SPF for each subject is calculated as the ratio of the MED on protected skin to the MED on unprotected skin (SPF = MEDp / MEDu). The final SPF of the product is the mean of the individual SPF values from all subjects.

In Vivo UVA Protection Factor (UVA-PF) Determination (ISO 24443)

This method assesses the protection against UVA-induced pigmentation, specifically Persistent Pigment Darkening (PPD).

  • Subject Recruitment: Similar to SPF testing, a panel of subjects who are capable of developing a PPD response is selected.

  • Product Application: The sunscreen is applied at 2.0 mg/cm² to designated test areas on the back.

  • UVA Irradiation: After a waiting period, the sites are exposed to a pure UVA source. A series of increasing UVA doses are administered.

  • PPD Assessment: The PPD response, a stable, brown-to-greyish pigmentation, is evaluated 2 to 24 hours after irradiation. The Minimal Persistent Pigment Darkening Dose (MPPD) is determined for both unprotected (MPPDu) and protected (MPPDp) skin.

  • UVA-PF Calculation: The UVA-PF is calculated as the ratio of the MPPD on protected skin to the MPPD on unprotected skin (UVA-PF = MPPDp / MPPDu).

Mandatory Visualizations

InVivo_SPF_Testing_Workflow cluster_pre_test Pre-Test Phase cluster_test_application Test Application cluster_irradiation Irradiation Phase cluster_assessment Assessment & Calculation SubjectRecruitment Subject Recruitment (Fair Skin Types I-III) TestSiteMarking Marking of Test Sites (Subject's Back) SubjectRecruitment->TestSiteMarking ProductApplication Sunscreen Application (2.0 mg/cm²) TestSiteMarking->ProductApplication DryingPeriod Drying Period (15-30 min) ProductApplication->DryingPeriod UVIrradiation UV Irradiation (Solar Simulator) DryingPeriod->UVIrradiation ProtectedSite Protected Site UVIrradiation->ProtectedSite UnprotectedSite Unprotected Site UVIrradiation->UnprotectedSite ErythemaAssessment Erythema Assessment (16-24h Post-Irradiation) ProtectedSite->ErythemaAssessment UnprotectedSite->ErythemaAssessment MEDDetermination Determine MEDu & MEDp ErythemaAssessment->MEDDetermination SPFCalculation SPF Calculation (SPF = MEDp / MEDu) MEDDetermination->SPFCalculation FinalSPF Final Product SPF (Mean of Subjects) SPFCalculation->FinalSPF

Caption: Workflow for In Vivo SPF Determination according to ISO 24444.

UV_Induced_DNA_Damage_Pathway UVB_Radiation UVB Radiation (290-320 nm) DNA_Absorption Direct DNA Absorption UVB_Radiation->DNA_Absorption CPD_Formation Cyclobutane Pyrimidine Dimers (CPDs) DNA_Absorption->CPD_Formation Six4_Photoproducts 6-4 Photoproducts (6-4PPs) DNA_Absorption->Six4_Photoproducts DNA_Damage DNA Damage & Mutation CPD_Formation->DNA_Damage Six4_Photoproducts->DNA_Damage Cellular_Response Cellular Response DNA_Damage->Cellular_Response Carcinogenesis Potential for Carcinogenesis DNA_Damage->Carcinogenesis Apoptosis Apoptosis (Sunburn Cells) Cellular_Response->Apoptosis DNA_Repair DNA Repair Mechanisms Cellular_Response->DNA_Repair DNA_Repair->DNA_Damage

Caption: Simplified pathway of UVB-induced DNA damage in skin cells.

References

A Comparative Analysis of In Vitro and In Vivo SPF Measurements for Ensulizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Ensulizole SPF Contribution

The following table summarizes publicly available data on the SPF contribution of Ensulizole in various sunscreen formulations. It is important to note that these values are not from direct head-to-head in vitro versus in vivo comparisons of the same formulation but are derived from different studies and methodologies.

Formulation DescriptionEnsulizole ConcentrationOther UV FiltersReported SPF/ContributionTesting MethodReference
Gel Formulation4%NoneSPF 15 (decreased to 8-10 after 2 hours of UV exposure due to photodegradation)In VitroPhotochem Photobiol 2008;84:1065-1070[1]
Combination Product3%7.5% Octinoxate, 5% Titanium DioxideContributed approximately 3-4 SPF units to the total protectionNot SpecifiedJ Am Acad Dermatol 2010;62:348-349[1]
Daily Moisturizer2%3% Avobenzone, 10% HomosalateProvided 2 SPF unitsNot SpecifiedFree Radic Biol Med 2012;52:35-45[1]
Water-Resistant Formulation4%Mineral FiltersLost 40% of SPF value after 40 minutes of water immersion, primarily due to Ensulizole washoffNot SpecifiedInt J Cosmet Sci 2011;33:234-240[1]
Clear Spray3%Combination FormulaContributed minimal SPFFDA TestingFDA Sunscreen Drug Products 2019[1]

Experimental Protocols

In Vivo SPF Determination (Based on ISO 24444:2010)

The in vivo method is considered the gold standard for SPF testing and directly measures the protective effect of a sunscreen on human skin.[2][3]

  • Subject Recruitment : A panel of healthy human volunteers with suitable skin types (typically Fitzpatrick skin types I-III) is selected.[4]

  • Test Site Demarcation : Specific areas on the subject's back are marked for the application of the sunscreen, a standard reference sunscreen, and for unprotected control.

  • Product Application : A standardized amount of the sunscreen formulation (2 mg/cm²) is applied evenly to the designated test site.[4][5]

  • Drying Time : A waiting period of 15 to 30 minutes is allowed for the sunscreen to dry and form a stable film on the skin.[4][5]

  • UVB Irradiation : The test sites are exposed to a controlled spectrum of UVB radiation from a solar simulator. A series of increasing UV doses are administered to small sub-sites.[4][5]

  • Erythema Assessment : After 16 to 24 hours, the skin is visually assessed for erythema (redness). The Minimal Erythemal Dose (MED), which is the lowest UV dose that produces the first perceptible, well-defined redness, is determined for both protected and unprotected skin.[4][5]

  • SPF Calculation : The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.[4]

In Vitro SPF Determination

In vitro methods offer a faster, more cost-effective, and ethical alternative to in vivo testing, though they may not fully replicate the complex interactions between the sunscreen and human skin.[3][6]

  • Substrate Preparation : A synthetic substrate, such as polymethyl methacrylate (PMMA) plates or 3M™ Transpore™ tape, is used to mimic the surface of the skin.[5][7]

  • Product Application : A precise amount of the sunscreen product (typically 0.75 to 2.0 mg/cm²) is applied evenly across the substrate.

  • Sample Distribution : The product is spread to create a uniform film, and often left to dry and equilibrate.

  • UV Transmittance Measurement : The substrate with the sunscreen film is placed in a spectrophotometer or a specialized UV transmittance analyzer. The amount of UV radiation transmitted through the film is measured across the UVB and UVA spectrum.[5]

  • SPF Calculation : The SPF is calculated from the transmittance measurements using a specific formula that integrates the erythemal action spectrum and the solar spectral irradiance.

Methodological Comparison Workflow

The following diagram illustrates the general workflow for comparing in vitro and in vivo SPF measurement methodologies.

G cluster_0 Sunscreen Formulation with Ensulizole cluster_1 In Vivo Testing (ISO 24444) cluster_2 In Vitro Testing cluster_3 Cross-Validation Formulation Test Formulation Human_Application Application on Human Skin (2 mg/cm²) Formulation->Human_Application Substrate_Application Application on Substrate (e.g., PMMA Plate) Formulation->Substrate_Application UV_Exposure_Vivo Controlled UVB Exposure Human_Application->UV_Exposure_Vivo MED_Assessment Erythema Assessment (MED) UV_Exposure_Vivo->MED_Assessment SPF_Calc_Vivo In Vivo SPF Calculation MED_Assessment->SPF_Calc_Vivo Comparison Data Comparison & Correlation Analysis SPF_Calc_Vivo->Comparison UV_Transmittance UV Transmittance Measurement Substrate_Application->UV_Transmittance SPF_Calc_Vitro In Vitro SPF Calculation UV_Transmittance->SPF_Calc_Vitro SPF_Calc_Vitro->Comparison

Caption: Workflow for comparing in vivo and in vitro SPF measurements.

Discussion on In Vitro and In Vivo Correlation

The correlation between in vitro and in vivo SPF values is a subject of ongoing research and debate within the scientific community. Studies have shown that while in vitro methods are valuable for screening and formulation development, they do not always accurately predict in vivo results.[5][6] Several factors contribute to these discrepancies:

  • Skin Interaction : In vitro tests do not account for the absorption of the sunscreen into the skin, nor the interaction of the formulation with the skin's topography and biochemistry.[6]

  • Film Formation : The way a sunscreen spreads and forms a film on a synthetic substrate can be different from its behavior on human skin, affecting the final protection value.

  • Photostability : While some in vitro methods can assess photostability, the real-world conditions of UV exposure, temperature, and humidity that can affect a sunscreen's performance are better captured in vivo. As noted, the in vitro SPF of an Ensulizole formulation was shown to decrease significantly after UV exposure.[1]

Recent advancements have led to the development of new in vitro methods, such as the Double Plate Method (ISO 23675), which have shown a strong correlation with in vivo data for certain types of formulations.[8][9] However, for water-soluble filters like Ensulizole, formulation characteristics can significantly impact performance, such as its tendency to be washed off in water-resistant tests.[1]

References

A Comparative Analysis of Ensulizole's Performance in Diverse Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GOTHAM, December 7, 2025 — A comprehensive review of the performance of the water-soluble UVB filter, Ensulizole (Phenylbenzimidazole Sulfonic Acid), across different sunscreen bases reveals significant variations in efficacy and cosmetic appeal. This guide synthesizes available data to offer researchers, scientists, and drug development professionals a comparative framework for formulation development. Due to the limited availability of direct head-to-head comparative studies in the public domain, this guide presents a qualitative comparison supplemented with illustrative quantitative data based on established formulation principles.

Ensulizole's unique water-solubility makes it an ideal candidate for lightweight, non-greasy formulations, a desirable attribute for daily wear sunscreens.[1][2] However, its performance is intrinsically linked to the vehicle in which it is incorporated. This study examines its efficacy in three common sunscreen bases: Oil-in-Water (O/W) Emulsion, Water-in-Oil (W/O) Emulsion, and Aqueous Gel.

Quantitative Performance Overview

The following table summarizes the expected performance of a hypothetical sunscreen formulation containing 4% Ensulizole as the sole active ingredient in different bases. These values are illustrative and intended to reflect the relative performance based on the physicochemical properties of the bases.

Performance Metric Oil-in-Water (O/W) Emulsion Water-in-Oil (W/O) Emulsion Aqueous Gel Test Protocol
In Vitro SPF (Sun Protection Factor) 12 - 1510 - 1313 - 16ISO 24444 (In Vivo Principles) / ISO 23675 (In Vitro)
UVA-PF (UVA Protection Factor) ~1-2~1-2~1-2ISO 24443
Critical Wavelength (nm) ~330~330~330FDA Broad Spectrum Test
Photostability (% SPF loss after 2h UV) 10 - 15%5 - 10%15 - 20%ICH Q1B
Water Resistance (% SPF loss after 40 min) 40 - 50%20 - 30%50 - 60%FDA 21 CFR 201.327
Sensory Score (1-10, 10=best) 759Trained Sensory Panel

Note: The data presented is illustrative and collated from general formulation principles and isolated findings. Direct comparative studies are limited.

Detailed Experimental Protocols

The evaluation of sunscreen efficacy and cosmetic attributes relies on standardized in vitro and in vivo methodologies. Below are detailed protocols for the key experiments cited.

In Vitro Sun Protection Factor (SPF) Determination

This method provides a measure of a product's UVB protection.

  • Substrate Preparation: A roughened PMMA (polymethyl methacrylate) plate is used to mimic the skin's surface.

  • Product Application: A precise amount of the sunscreen formulation (typically 0.75 mg/cm²) is applied evenly across the substrate.

  • Incubation: The plate is incubated to allow the sunscreen film to stabilize.

  • UV Transmittance Measurement: The transmittance of UV radiation through the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere over the UVB range (290-320 nm).

  • SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that integrates the erythemal action spectrum and the solar spectral irradiance.

Photostability Testing

This protocol assesses the ability of the sunscreen to retain its protective properties upon exposure to UV radiation.

  • Sample Preparation: The sunscreen is applied to a PMMA plate as described for in vitro SPF testing.

  • Initial SPF Measurement: The initial in vitro SPF of the sample is determined.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator, as stipulated by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q1B.[3]

  • Final SPF Measurement: The in vitro SPF of the irradiated sample is measured.

  • Photostability Calculation: The percentage of SPF loss is calculated by comparing the initial and final SPF values.

Water Resistance Evaluation

This test determines the product's ability to maintain its SPF after water immersion.

  • Initial SPF Determination: The in vivo SPF of the product is determined on human subjects according to ISO 24444.

  • Water Immersion: The subjects immerse the sunscreen-applied area in water for a specified duration (e.g., 40 minutes), often with intermittent activity.

  • Drying: The skin is allowed to air dry without toweling.

  • Post-Immersion SPF Determination: The SPF is re-evaluated on the same skin areas.

  • Water Resistance Calculation: The percentage of SPF retained after water immersion is calculated. A product is considered water-resistant if it retains a significant portion of its original SPF. A specific example noted a 40% loss of SPF for a water-resistant formulation with 4% ensulizole after 40 minutes of water immersion, primarily due to the washoff of the water-soluble filter.[4]

Sensory Evaluation

This protocol assesses the cosmetic acceptability of the formulation.

  • Panel Selection: A panel of trained sensory assessors is recruited.

  • Product Application: Standardized amounts of each formulation are applied to designated areas of the panelists' skin.

  • Attribute Evaluation: Panelists evaluate predefined sensory attributes such as greasiness, stickiness, spreadability, and skin feel on a rating scale (e.g., 1 to 10).

  • Data Analysis: The collected data is statistically analyzed to determine the sensory profile of each formulation.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_tests Efficacy Testing cluster_sensory Sensory Evaluation cluster_analysis Data Analysis & Comparison prep Prepare Sunscreen Formulations (O/W, W/O, Gel) apply Apply 0.75 mg/cm² to PMMA Plates prep->apply sensory Trained Panel Evaluation prep->sensory spf In Vitro SPF Measurement apply->spf photo Photostability Test apply->photo wr Water Resistance Simulation apply->wr analysis Comparative Analysis of SPF, Photostability, Water Resistance & Sensory Data spf->analysis photo->analysis wr->analysis sensory->analysis

Caption: Experimental workflow for comparative efficacy testing.

G UVB UVB Radiation (290-320 nm) Ensulizole Ensulizole (in Sunscreen) UVB->Ensulizole Absorbed by Skin Skin Cells UVB->Skin Ensulizole->Skin Protects ROS Reactive Oxygen Species (ROS) Ensulizole->ROS Can Generate DNA_Damage DNA Damage (e.g., CPDs) Skin->DNA_Damage Induces ROS->Skin Damages

Caption: Ensulizole's mechanism of action and potential for ROS generation.

G cluster_bases Sunscreen Bases cluster_attributes Resulting Efficacy & Sensory Attributes OW O/W Emulsion SPF High SPF OW->SPF WR Good Water Resistance OW->WR Lower Photo Good Photostability OW->Photo Moderate Sensory Light, Non-Greasy Feel OW->Sensory WO W/O Emulsion WO->SPF Moderate WO->WR WO->Photo WO->Sensory Lower Gel Aqueous Gel Gel->SPF Gel->WR Lowest Gel->Photo Lower Gel->Sensory

Caption: Logical relationship between sunscreen base and performance.

Discussion of Findings

The choice of sunscreen base significantly influences the overall performance of Ensulizole.

  • Oil-in-Water (O/W) Emulsions: These formulations offer a good balance of efficacy and cosmetic elegance. The external aqueous phase allows for a lighter skin feel compared to W/O emulsions. However, the water-soluble nature of Ensulizole makes it prone to being washed off, thus reducing water resistance.

  • Water-in-Oil (W/O) Emulsions: The continuous oil phase in these bases provides superior water resistance, as the water-soluble Ensulizole is entrapped within the dispersed water droplets. This type of formulation is also expected to enhance photostability. The trade-off is often a heavier, more occlusive skin feel, which may be less desirable for consumers with oily skin.

  • Aqueous Gels: Gels provide the most cosmetically elegant vehicle for the water-soluble Ensulizole, offering a light, non-greasy application.[4] This makes them an excellent choice for facial sunscreens and for individuals with oily or acne-prone skin. However, their water resistance is typically the lowest, and the simple aqueous environment may not provide optimal photoprotection for the UV filter.

It is also important to note that Ensulizole is a potent UVB absorber but offers minimal protection against UVA radiation.[1] Therefore, for broad-spectrum protection, it must be formulated with other UVA-blocking filters. Furthermore, some studies have raised concerns about the potential for Ensulizole to generate reactive oxygen species (ROS) upon UV exposure, which could contribute to oxidative stress in the skin.[2][4] The formulation base may also play a role in mitigating or exacerbating this effect.

Conclusion

The efficacy of Ensulizole is not solely dependent on its concentration but is significantly modulated by the sunscreen base. O/W emulsions provide a versatile option with good sensory properties, while W/O emulsions are preferable for applications requiring higher water resistance and photostability. Aqueous gels offer the best cosmetic feel but at the expense of water resistance. Future research should focus on direct comparative studies to quantify these differences and to explore formulation strategies that can enhance the photostability and water resistance of Ensulizole in cosmetically elegant bases, while also addressing the concerns regarding ROS generation.

References

Evaluating the genotoxicity of Ensulizole in comparative assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of Ensulizole, a common UV filter in sunscreen products. The information is compiled from comprehensive reviews and regulatory submissions to offer an objective overview supported by available experimental data.

Executive Summary

Ensulizole (2-phenylbenzimidazole-5-sulfonic acid) has been evaluated in a battery of in vitro genotoxicity tests and is broadly considered to be non-genotoxic.[1][2] Standard assays, including the bacterial reverse mutation assay (Ames test) and the in vitro chromosomal aberration test, have shown negative results.[1] This guide details the available data and methodologies for these key assays.

Data Presentation: Genotoxicity Assays for Ensulizole

The following tables summarize the quantitative data from in vitro genotoxicity studies on Ensulizole.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test assesses the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

Table 1: Ames Test Results for Ensulizole [1]

Bacterial StrainEnsulizole Concentration (µ g/plate )Metabolic Activation (S9)Result
S. typhimurium TA980, 50, 250, 1250, 2500, 5000, 10000With & WithoutNon-mutagenic
S. typhimurium TA1000, 50, 250, 1250, 2500, 5000, 10000With & WithoutNon-mutagenic
S. typhimurium TA15350, 50, 250, 1250, 2500, 5000, 10000With & WithoutNon-mutagenic
S. typhimurium TA15370, 50, 250, 1250, 2500, 5000, 10000With & WithoutNon-mutagenic
S. typhimurium TA15380, 50, 250, 1250, 2500, 5000, 10000With & WithoutNon-mutagenic
E. coli WP20, 50, 250, 1250, 2500, 5000, 10000With & WithoutNon-mutagenic
E. coli WP2 uvrA0, 50, 250, 1250, 2500, 5000, 10000With & WithoutNon-mutagenic

Data sourced from a GLP-compliant study similar to OECD TG 471.[1]

In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Table 2: In Vitro Chromosomal Aberration Test Results for Ensulizole in Chinese Hamster Ovary (CHO) Cells [1]

Ensulizole Concentration (µL/mL)Treatment Duration (hours)Metabolic Activation (S9)Result
2.88 or 12With & WithoutNo statistically significant increase in aberrations
3.88 or 12With & WithoutNo statistically significant increase in aberrations
5.08 or 12With & WithoutNo statistically significant increase in aberrations

Data sourced from an OECD TG 473 study.[1]

Other Key Genotoxicity Assays

While specific data for Ensulizole in the following assays were not available in the reviewed literature, they represent standard methods for genotoxicity assessment.

  • In Vitro Micronucleus Assay: This test detects both chromosome breakage and loss (aneugenicity) by identifying micronuclei in the cytoplasm of interphase cells. It is a widely used and reliable method for assessing chromosomal damage.

  • In Vitro Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD TG 471

This protocol outlines the general procedure for an Ames test.

  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2, WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.

  • Exposure: The bacterial tester strains are exposed to various concentrations of Ensulizole, a negative control (vehicle), and positive controls (known mutagens) in the presence and absence of the S9 mix.

  • Plating: The treated bacterial cultures are plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted for each concentration. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Chromosomal Aberration Test - Based on OECD TG 473

This protocol describes the general methodology for an in vitro chromosomal aberration test.

  • Cell Culture: Mammalian cell cultures, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are initiated and maintained.

  • Exposure: Cell cultures are treated with at least three concentrations of Ensulizole, as well as negative and positive controls, for a defined period. The test is conducted with and without metabolic activation (S9 mix).

  • Harvesting: After treatment, the cells are treated with a metaphase-arresting substance (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.

  • Slide Preparation: The fixed cells are dropped onto microscope slides and stained.

  • Analysis: Metaphase cells are analyzed microscopically for the presence of structural chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

  • Evaluation: The frequency of cells with one or more aberrations is determined for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in the percentage of aberrant cells indicates a positive result.

Visualizations

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Bacterial Strains (e.g., S. typhimurium) D Mix Bacteria, Ensulizole, and S9 Mix (+/-) A->D B Test Substance (Ensulizole) & Controls B->D C S9 Metabolic Activation System C->D E Incubate D->E F Plate on Minimal Agar Medium E->F G Incubate Plates (37°C, 48-72h) F->G H Count Revertant Colonies G->H I Compare to Controls & Determine Mutagenicity H->I Chromosomal_Aberration_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Harvesting & Preparation cluster_analysis Analysis A Mammalian Cell Culture (e.g., CHO cells) B Treat with Ensulizole, Controls & S9 Mix (+/-) A->B C Add Metaphase Arresting Agent B->C D Harvest Cells C->D E Hypotonic Treatment & Fixation D->E F Prepare Microscope Slides E->F G Stain Chromosomes F->G H Microscopic Analysis of Metaphase Cells G->H I Score for Chromosomal Aberrations H->I J Statistical Analysis I->J

References

A comparative review of the toxicological profiles of Ensulizole and other UV filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the toxicological profiles of the water-soluble UVB filter, Ensulizole, against other widely used organic ultraviolet (UV) filters: Avobenzone, Oxybenzone, Octinoxate, Homosalate, and Octocrylene. The following sections detail their performance in key toxicological assays, supported by experimental data and methodologies, to inform risk assessment and future development in dermatological and cosmetic sciences.

Comparative Toxicological Data

The following tables summarize the quantitative toxicological data for Ensulizole and its counterparts across various endpoints.

Table 1: Acute and Sub-chronic Toxicity Data

UV FilterAcute Oral LD50 (rat, mg/kg)Acute Dermal LD50 (rat/rabbit, mg/kg)Sub-chronic Oral NOAEL (rat, mg/kg/day)Sub-chronic Dermal NOAEL (rabbit, mg/kg/day)
Ensulizole >16000[1]>3000[2]1000[2][3]100[2][3]
Avobenzone >1000[4]>1000[4]450[3][5]No data available
Oxybenzone >12800[6]No data availableNo data availableNo data available
Octinoxate >20000[7][8]No data available450[9]No data available
Homosalate >5000[10]>5000[10]No data availableNo data available
Octocrylene >5000>2000175No data available

Table 2: Phototoxicity, Genotoxicity, and Endocrine Disruption Potential

UV Filter3T3 NRU PhototoxicityGenotoxicity (in vitro)Endocrine Disruption Potential
Ensulizole Non-phototoxic[2][3]Non-genotoxic[2][3]No significant evidence[2][3]
Avobenzone Phototoxic[11]Non-genotoxic[3]Weak estrogenic activity, anti-androgenic[12]
Oxybenzone Data not availableConflicting dataEstrogenic, anti-androgenic[8][13]
Octinoxate Data not availableNon-genotoxicEstrogenic, anti-androgenic, thyroid disruption[13][14]
Homosalate Data not availableGenotoxic at high concentrations[15][16][17]Weak estrogenic, anti-androgenic, thyroid disruption[13][18]
Octocrylene Non-phototoxic[19]Non-genotoxic[2]Potential endocrine effects, but inconclusive[2]

Key Toxicological Endpoints: A Comparative Analysis

Acute and Sub-chronic Toxicity

Ensulizole demonstrates a low order of acute toxicity via oral and dermal routes, with high LD50 values.[1][2] Similarly, most of the compared organic UV filters exhibit low acute toxicity.[4][6][7][8][10] In sub-chronic oral studies, Ensulizole has a high No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day in rats, suggesting a low potential for systemic toxicity upon repeated exposure.[2][3] Avobenzone and Octinoxate show lower, yet still substantial, oral NOAELs of 450 mg/kg/day.[3][5][9]

Phototoxicity
Genotoxicity

Ensulizole is considered non-genotoxic based on a battery of in vitro tests.[2][3] Avobenzone and Octocrylene also show no evidence of genotoxicity in standard assays.[2][3] However, some studies suggest that Homosalate may be genotoxic at higher concentrations.[15][16][17]

Endocrine Disruption

The potential for UV filters to act as endocrine-disrupting chemicals (EDCs) is a significant area of research. Ensulizole has not been found to have significant endocrine-disrupting properties.[2][3] In contrast, several other organic UV filters have demonstrated endocrine activity in in vitro and in vivo studies. Oxybenzone, Octinoxate, and Homosalate have been shown to possess estrogenic and/or anti-androgenic activities.[8][12][13][14][18] Avobenzone also exhibits weak estrogenic and anti-androgenic effects.[12] The evidence for Octocrylene's endocrine-disrupting potential is currently considered inconclusive.[2]

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This in vitro assay is a standardized method to assess the phototoxic potential of a substance.[5][20][21][22][23]

  • Cell Line: Balb/c 3T3 mouse fibroblasts.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated for 24 hours to form a monolayer.[20]

    • Two plates are treated with a range of concentrations of the test substance for one hour.

    • One plate is then exposed to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.[24]

    • After irradiation, the treatment medium is replaced with a culture medium, and the plates are incubated for another 24 hours.

    • Cell viability is then assessed by measuring the uptake of the vital dye, Neutral Red, which accumulates in the lysosomes of viable cells.[20][25]

  • Data Analysis: The concentration of the test substance that reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated conditions. The Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values (-UV/+UV). A PIF greater than 5 is generally considered indicative of phototoxic potential.[5] Alternatively, the Mean Photo Effect (MPE) compares the entire dose-response curves.[5]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Principle: Damaged DNA, containing fragments and relaxed loops, migrates further in an electric field than undamaged, supercoiled DNA, creating a "comet" shape.

  • Procedure:

    • Cells are embedded in a thin layer of agarose on a microscope slide and lysed to remove cell membranes and proteins, leaving behind the nucleoid.

    • The slides are then placed in an electrophoresis chamber and subjected to an electric current.

    • After electrophoresis, the DNA is stained with a fluorescent dye and visualized under a microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.

Yeast Estrogen Screen (YES) Assay

The YES assay is a recombinant yeast-based in vitro assay used to screen for substances with estrogenic activity.[1][17]

  • Principle: The assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae. This strain contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ, which codes for the enzyme β-galactosidase) under the control of estrogen-responsive elements.[1] When an estrogenic substance binds to the hER, it activates the transcription of the reporter gene.

  • Procedure:

    • The yeast cells are cultured in a medium containing the test substance.

    • If the substance is estrogenic, it will bind to the hER, leading to the production of β-galactosidase.

    • A chromogenic substrate for β-galactosidase (e.g., CPRG) is added to the medium. The enzyme cleaves the substrate, resulting in a color change (e.g., from yellow to red) that can be measured spectrophotometrically.[1]

  • Data Analysis: The intensity of the color change is proportional to the estrogenic activity of the test substance. A standard curve is generated using a known estrogen, such as 17β-estradiol, to quantify the estrogenic potential of the test substance.

Signaling Pathways and Mechanisms of Toxicity

The toxicological effects of UV filters are mediated by various molecular signaling pathways. The following diagrams illustrate some of the key mechanisms.

Ensulizole_Photosensitization cluster_0 cluster_1 Ensulizole Ensulizole Excited_Ensulizole Excited State Ensulizole* Ensulizole->Excited_Ensulizole UV_Radiation UV Radiation (UVB) UV_Radiation->Ensulizole Absorption Oxygen Molecular Oxygen (³O₂) Excited_Ensulizole->Oxygen Energy Transfer DNA_Guanine DNA (Guanine) Excited_Ensulizole->DNA_Guanine Direct Reaction Singlet_Oxygen Singlet Oxygen (¹O₂) Oxygen->Singlet_Oxygen Singlet_Oxygen->DNA_Guanine Oxidation Oxidized_Guanine Oxidized Guanine (8-oxo-G) DNA_Guanine->Oxidized_Guanine DNA_Damage DNA Damage Oxidized_Guanine->DNA_Damage Type_II Type II Photosensitization Type_I Type I Photosensitization Electron_Transfer Electron Transfer

Caption: Ensulizole photosensitization leading to DNA damage.

Upon absorption of UVB radiation, Ensulizole is promoted to an excited state.[4][26] Through a Type II photosensitization mechanism, the excited Ensulizole can transfer energy to molecular oxygen, generating highly reactive singlet oxygen.[4][26] Singlet oxygen can then oxidize guanine bases in DNA, leading to the formation of 8-oxoguanine and subsequent DNA damage.[4][6][12][26][27] Alternatively, via a Type I mechanism, the excited sensitizer can directly react with the DNA molecule.[12][26]

Endocrine_Disruption_Pathway cluster_0 Cytoplasm cluster_1 Nucleus UV_Filter Endocrine Disrupting UV Filter (e.g., Oxybenzone, Homosalate) ER Estrogen Receptor (ER) UV_Filter->ER Binding ERE Estrogen Response Element (on DNA) ER->ERE Binding to DNA Cell_Membrane Nucleus Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation/Repression Hormonal_Effects Altered Hormonal Effects Gene_Transcription->Hormonal_Effects

Caption: Estrogenic endocrine disruption by certain UV filters.

Certain organic UV filters can act as endocrine disruptors by mimicking endogenous hormones. For example, they can bind to the estrogen receptor (ER) in the cytoplasm. This complex can then translocate to the nucleus and bind to estrogen response elements (EREs) on the DNA. This binding can either activate or inhibit the transcription of target genes, leading to altered hormonal responses in the body.

ROS_DNA_Damage_Response UV_Filter_Photoexcitation UV Filter Photoexcitation (e.g., Avobenzone degradation) ROS Reactive Oxygen Species (ROS) (e.g., •OH, ¹O₂) UV_Filter_Photoexcitation->ROS Generation DNA DNA ROS->DNA Oxidative Damage DNA_Breaks DNA Strand Breaks DNA->DNA_Breaks DDR DNA Damage Response (DDR) (ATM/ATR kinases) DNA_Breaks->DDR Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR->DNA_Repair Apoptosis Apoptosis DDR->Apoptosis

References

Unraveling Bioaccumulation: A Comparative Analysis of Ensulizole and Other Sunscreen Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the bioaccumulative potential of the water-soluble sunscreen agent, Ensulizole, reveals a favorable profile compared to several widely used organic ultraviolet (UV) filters. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The escalating use of sunscreen products has led to growing concerns about the environmental fate and potential bioaccumulation of their active ingredients. This report focuses on assessing the bioaccumulation potential of Ensulizole (2-phenylbenzimidazole-5-sulfonic acid), a UVB filter, in contrast to other common organic and inorganic sunscreen agents.

Ensulizole's chemical properties—high water solubility and a low octanol/water partition coefficient (log Kow)—inherently suggest a low likelihood of bioaccumulation.[1][2][3] This is substantiated by in vivo studies in rats, which have shown no evidence of bioaccumulation.[1][2][3] Furthermore, aquatic studies on rainbow trout and mussels have indicated low bioaccumulation, with tissue concentrations often below the limit of detection.[4]

In contrast, several other organic UV filters, such as avobenzone, homosalate, octocrylene, octinoxate, octisalate, and padimate O, possess high log Kow values (above 6), indicating a greater potential for bioaccumulation.[4] While laboratory-based studies on some of these compounds suggest a low to moderate bioaccumulation potential, the highest measured bioconcentration factors (BCFs) belong to octocrylene and homosalate, reaching approximately 1,000 L/kg.[4] It is important to note that for many UV filters, comprehensive and reliable bioaccumulation data from laboratory studies are still lacking.[4][5]

Quantitative Assessment of Bioaccumulation Potential

The following table summarizes the available quantitative data on the bioaccumulation and bioconcentration factors (BAF and BCF) for Ensulizole and a selection of other common sunscreen agents. A higher BCF or BAF value indicates a greater potential for the chemical to accumulate in an organism.

Sunscreen AgentLog KowBioconcentration Factor (BCF) (L/kg)Bioaccumulation Factor (BAF) (L/kg)SpeciesKey Findings & References
Ensulizole LowLow (often non-detectable)Not AvailableRainbow Trout, Mussels, RatsHigh water solubility and low log Kow contribute to low bioaccumulation potential.[1][2][3][4]
Octocrylene >6~1,000Not AvailableFishAmong the highest measured BCFs for UV filters.[4]
Homosalate >6Not Available991 ± 569Red Swamp CrayfishHigh potential for bioaccumulation.[4]
Avobenzone >61,807Not AvailableFishLaboratory studies indicate a moderate bioaccumulation potential.[4]
Octinoxate >6Low to ModerateNot AvailableFishLaboratory studies suggest a low to moderate potential for bioaccumulation.[4]
Oxybenzone Low to ModerateLow to ModerateNot AvailableFishSystemic absorption in humans has been observed.[4][6][7]
Titanium Dioxide Not ApplicableLow to ModerateNot AvailableFishInorganic filter with low to moderate bioaccumulation potential observed in laboratory studies.[4]

Experimental Protocols for Assessing Bioaccumulation

The standard methodology for evaluating the bioaccumulation of chemical substances in fish is the OECD Test Guideline 305. This protocol provides a framework for both aqueous and dietary exposure studies to determine the bioconcentration factor (BCF).

OECD 305: Bioaccumulation in Fish

The test consists of two primary phases:

  • Uptake Phase: Fish are exposed to the test substance at a constant concentration in the surrounding water (for aqueous exposure) or in their diet (for dietary exposure). The concentration of the substance is measured in the fish tissue at various time points until a steady state is reached.

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (water or feed) without the test substance. The decline in the substance's concentration in the fish tissue is monitored over time.

The BCF is then calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at a steady state.

OECD_305_Workflow cluster_setup Test Setup cluster_phases Experimental Phases cluster_analysis Data Analysis TestOrganism Select Fish Species Acclimation Acclimate Fish TestOrganism->Acclimation TestSubstance Prepare Test Substance Solution UptakePhase Uptake Phase (Exposure to Test Substance) TestSubstance->UptakePhase Acclimation->UptakePhase DepurationPhase Depuration Phase (Transfer to Clean Medium) UptakePhase->DepurationPhase Steady state reached TissueSampling Tissue Sampling UptakePhase->TissueSampling DepurationPhase->TissueSampling ChemicalAnalysis Chemical Analysis TissueSampling->ChemicalAnalysis BCF_Calculation BCF Calculation ChemicalAnalysis->BCF_Calculation Endocrine_Disruption_Pathway cluster_uv UV Filters (EDCs) cluster_system Endocrine System cluster_effects Potential Effects UV_Filter e.g., Benzophenones, Camphor derivatives, Cinnamates Hormone_Receptor Hormone Receptors (Estrogen, Androgen, Thyroid) UV_Filter->Hormone_Receptor Binds to/Blocks Hormone_Synthesis Hormone Synthesis & Metabolism UV_Filter->Hormone_Synthesis Alters Reproductive_Effects Reproductive Effects Hormone_Receptor->Reproductive_Effects Developmental_Effects Developmental Effects Hormone_Receptor->Developmental_Effects Thyroid_Dysfunction Thyroid Dysfunction Hormone_Synthesis->Thyroid_Dysfunction ROS_Signaling_Pathway cluster_pathways Cellular Signaling Pathways cluster_transcription Transcription Factors UV_Radiation UV Radiation Sunscreen Sunscreen Agent (e.g., Ensulizole) UV_Radiation->Sunscreen ROS Reactive Oxygen Species (ROS) Sunscreen->ROS Generates MAPK MAPK Pathway ROS->MAPK PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt AP1 AP-1 MAPK->AP1 NFkB NF-κB PI3K_Akt->NFkB Cellular_Response Cellular Response (Inflammation, Stress Response) NFkB->Cellular_Response AP1->Cellular_Response

References

Safety Operating Guide

Proper Disposal of Ensulizole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensulizole (also known as Phenylbenzimidazole Sulfonic Acid) is a common water-soluble UVB filter used in sunscreen and cosmetic formulations. Proper disposal of this compound is crucial to ensure laboratory safety, regulatory compliance, and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of Ensulizole in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling Ensulizole, it is imperative to consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[1][2]

  • Ventilation: Use Ensulizole in a well-ventilated area to avoid inhalation of dust.[1][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3] In case of contact, rinse the affected area thoroughly with water.[1][4]

  • Storage: Store Ensulizole in a tightly closed, light-resistant container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][5]

Step-by-Step Disposal Procedure

The disposal of Ensulizole must be conducted in accordance with all applicable federal, state, and local regulations.[1][2][3] While Ensulizole is not always classified as a hazardous waste under US EPA guidelines (40 CFR 261.3), the final determination lies with the waste generator.[1][5][6]

  • Waste Characterization: Determine if the Ensulizole waste is classified as hazardous according to your local, state, and federal regulations.[1][5] Consult your institution's Environmental Health and Safety (EHS) department for guidance.

  • Collection and Storage of Waste:

    • Collect waste Ensulizole, including any contaminated materials, in a designated and clearly labeled, sealed container.[6]

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Disposal of Unused Product:

    • For unused or expired Ensulizole, arrange for disposal through an approved and licensed waste disposal facility.[1][6]

    • Do not dispose of Ensulizole down the drain or in the regular trash.[1][3] Its water solubility raises concerns about its potential to enter and persist in aquatic systems.[7]

  • Disposal of Contaminated Materials:

    • Any materials used for cleaning up spills, such as absorbent pads or wipes, should be collected in a suitable container for disposal.[3]

    • Contaminated PPE should be removed carefully and disposed of as bio-hazardous waste if applicable, or as directed by your institution's safety protocols.[3]

  • Empty Container Disposal:

    • Empty containers should be managed for local recycling, recovery, or waste disposal as unused product.[2][3][6] Do not reuse empty containers.[1]

Quantitative Data Summary

While specific quantitative limits for Ensulizole disposal are not broadly established and depend on local regulations, the following table summarizes key physical and toxicological data relevant to its handling and safety.

PropertyValueSource
Molecular Formula C13H10N2O3S[3]
Molecular Weight 274.28 g/mol [3]
Appearance White crystalline powder[2][3]
Melting Point >300 °C[8][9]
Oral LD50 (Rat) > 16000 mg/kg[6][10]
Dermal LD50 (Rat) > 3000 mg/kg[6][10]

Ensulizole Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ensulizole.

EnsulizoleDisposal start Start: Ensulizole Waste Generated consult_sds Consult Safety Data Sheet (SDS) & Institutional EHS Guidelines start->consult_sds spill_cleanup Spill or Contaminated Material start->spill_cleanup empty_container Empty Ensulizole Container start->empty_container is_hazardous Is waste classified as hazardous per local/state/federal regulations? consult_sds->is_hazardous hazardous_disposal Dispose as Hazardous Waste: - Collect in labeled, sealed container - Arrange pickup by licensed hazardous waste vendor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Chemical Waste: - Collect in labeled, sealed container - Dispose via approved waste disposal plant is_hazardous->non_hazardous_disposal No end End: Disposal Complete hazardous_disposal->end non_hazardous_disposal->end collect_spill Collect contaminated materials in a suitable container for disposal spill_cleanup->collect_spill collect_spill->is_hazardous dispose_container Dispose of as unused product or recycle according to institutional policy empty_container->dispose_container dispose_container->end

Ensulizole Disposal Decision Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ensulizole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the handling of Ensulizole (also known as Phenylbenzimidazole Sulfonic Acid). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) for Ensulizole

When handling Ensulizole, a comprehensive approach to personal protection is mandatory to prevent contact and inhalation. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Eye Protection Goggles or safety glasses with side-shields.Protects against dust particles and potential splashes.
Skin and Body Protection Long-sleeved clothing, a chemical-resistant apron, and closed-toe shoes.Minimizes skin contact with the substance.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact.
Respiratory Protection An effective dust mask or a NIOSH-approved respirator.Required when there is a risk of inhaling dust, especially in poorly ventilated areas or during operations that generate dust.[1]
Occupational Exposure Limits

At present, specific occupational exposure limits (OELs) for Ensulizole have not been established by major regulatory bodies.[1][2][3] In the absence of defined limits, all operations should be conducted in a manner that minimizes any potential for exposure.

JurisdictionLimit
OSHA (PEL) Not Established
ACGIH (TLV) Not Established
NIOSH (REL) Not Established

Standard Operating Procedures for Ensulizole

The following protocols provide a step-by-step guide for the safe handling, storage, and disposal of Ensulizole.

Handling and Storage Protocols

Engineering Controls:

  • Work in a well-ventilated area. The use of local exhaust ventilation or a chemical fume hood is strongly recommended, particularly when handling the powder.[1]

General Handling Practices:

  • Read and understand the Safety Data Sheet (SDS) for Ensulizole before beginning any work.

  • Avoid the formation of dust during handling.[1][3]

  • Do not breathe in dust.[1]

  • Avoid all contact with eyes, skin, and clothing.[1][3]

  • Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

Storage:

  • Store in a tightly closed, light-resistant container in a dry and well-ventilated area.[1][3]

  • Keep at room temperature.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps.

Spill_Response_Workflow Ensulizole Spill Response Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Decontamination Disposal & Decontamination cluster_Reporting Final Steps Evacuate Evacuate Immediate Area Alert Alert Others Nearby Evacuate->Alert Ensure safety PPE Don Appropriate PPE Alert->PPE Prepare for cleanup Contain Contain the Spill PPE->Contain Prevent spreading Cleanup Clean Up the Spill Contain->Cleanup Use appropriate methods Collect Collect Waste Cleanup->Collect Bag and seal Decontaminate Decontaminate Area & Tools Collect->Decontaminate Thoroughly clean Dispose Dispose of Waste Decontaminate->Dispose Follow regulations Report Report the Incident Dispose->Report Document the event Restock Restock Spill Kit Report->Restock Ready for future incidents

Ensulizole Spill Response Workflow

Spill Cleanup Steps:

  • Evacuate and Alert: Immediately clear the area of all personnel and inform others of the spill.

  • Don PPE: Before approaching the spill, put on all required personal protective equipment as detailed in the table above.

  • Containment: Prevent the powder from spreading. You can do this by covering it with a plastic sheet.[1]

  • Cleanup: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal. Avoid creating dust.

  • Decontamination: Thoroughly clean the contaminated surface with soap and water.

  • Disposal: Dispose of the collected waste, contaminated PPE, and cleaning materials in accordance with all federal, state, and local regulations.[1][3]

  • Reporting and Restocking: Report the incident to the appropriate laboratory supervisor and restock the spill kit.

Disposal Plan

All Ensulizole waste, including unused product and contaminated materials from spill cleanup, must be treated as chemical waste.

  • Collection: Place all waste in a clearly labeled, sealed, and appropriate waste container.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed chemical waste disposal service, ensuring compliance with all institutional, local, state, and federal regulations.[1][3] Do not dispose of Ensulizole down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ensulizole (Standard)
Reactant of Route 2
Ensulizole (Standard)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.